(-)-Bruceantin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36O11 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
methyl (1R,2S,6R,8R,13S,14R,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19?,20?,21+,22+,23?,26-,27+,28-/m0/s1 |
InChI Key |
IRQXZTBHNKVIRL-WYKJSYLXSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2C(C([C@]([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
bruceantin |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Bruceantin: A Technical Guide to Its Natural Sourcing and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bruceantin, a potent quassinoid isolated from plants of the Brucea genus, has garnered significant attention for its pronounced antitumor and antileukemic activities. Its complex molecular architecture and compelling biological profile have made it a subject of extensive research in both natural product chemistry and synthetic organic chemistry. This technical guide provides an in-depth overview of the natural sources of this compound, detailing isolation methodologies and yields. Furthermore, it presents a comprehensive account of the synthetic approaches toward this intricate molecule, with a focus on enantioselective strategies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. The guide also elucidates the molecular mechanism of action of this compound, visualizing the key signaling pathways it modulates.
Natural Sources and Isolation
This compound is primarily isolated from the seeds and stems of plants belonging to the Simaroubaceae family, most notably Brucea antidysenterica and Brucea javanica.[1][2] These plants have a history of use in traditional medicine for treating various ailments, including cancer.[3]
Quantitative Yield from Natural Sources
The isolation yield of this compound from its natural sources can vary depending on the plant part, geographical location, and extraction methodology. The following table summarizes representative yields reported in the literature.
| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |
| Brucea antidysenterica | Stem | Ethanolic extraction followed by chromatography | ~0.002% (dry weight) | [Kupchan et al., 1975] |
| Brucea javanica | Seeds | Methanol extraction and partitioning | Not explicitly quantified for this compound, but brusatol (a related compound) is ~0.3% of the fruit content.[4] | [4] |
Experimental Protocol: Isolation from Brucea antidysenterica
The following protocol is a generalized procedure for the isolation of this compound from the stem of Brucea antidysenterica, based on established methodologies.
1. Extraction:
- Air-dried and powdered stem wood of B. antidysenterica is exhaustively extracted with 95% ethanol at room temperature for 48-72 hours.
- The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.
- The biologically active fraction, typically the chloroform extract, is retained.
3. Chromatographic Purification:
- The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Fractions are monitored by thin-layer chromatography (TLC), and those containing compounds with the characteristic UV absorbance and staining properties of quassinoids are combined.
- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a water/acetonitrile or water/methanol gradient to yield pure this compound.
4. Structure Elucidation:
- The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison with published data.
Isolation Workflow
Synthesis of this compound
Retrosynthetic Analysis
A plausible retrosynthetic analysis for an enantioselective synthesis of this compound would involve disconnection of the side chain, followed by simplification of the pentacyclic core. Key strategic considerations would include the early introduction of chirality and the stereocontrolled formation of the numerous stereocenters.
Key Synthetic Transformations
An enantioselective synthesis would likely employ one or more of the following key reactions:
-
Asymmetric Diels-Alder Reaction: To construct the initial carbocyclic framework with high stereocontrol.
-
Sharpless Asymmetric Epoxidation or Dihydroxylation: To introduce key oxygen functionalities enantioselectively.
-
Substrate-Controlled Reactions: Utilizing the existing stereocenters to direct the stereochemical outcome of subsequent transformations.
-
Late-Stage C-H Oxidation: To install hydroxyl groups on the pre-formed carbon skeleton.
Representative Synthetic Scheme (Conceptual)
The following diagram illustrates a conceptual workflow for a potential enantioselective synthesis of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis, which in turn triggers a cascade of downstream events leading to apoptosis.
Inhibition of Protein Synthesis
This compound targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[5] It specifically binds to the 60S ribosomal subunit and inhibits the peptidyl transferase reaction, a crucial step in the elongation phase of translation. This leads to a global shutdown of protein synthesis.
Downregulation of c-Myc
A key consequence of the inhibition of protein synthesis is the rapid depletion of short-lived proteins, including the oncoprotein c-Myc.[3] c-Myc is a critical regulator of cell growth and proliferation, and its downregulation is a major contributor to the antiproliferative effects of this compound.
Induction of Apoptosis
The cellular stress induced by the inhibition of protein synthesis and the downregulation of c-Myc ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the programmed cell death program.
Signaling Pathway Diagram
The following diagram illustrates the key signaling events initiated by this compound.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activity and challenging chemical structure. While its isolation from natural sources provides a direct route to the compound, the low yields necessitate the development of efficient and scalable synthetic strategies. The elucidation of its mechanism of action, particularly its ability to inhibit protein synthesis and downregulate key oncoproteins like c-Myc, provides a strong rationale for its continued investigation as a potential therapeutic agent. Future research will likely focus on the development of more efficient total syntheses, the synthesis of novel analogs with improved pharmacological properties, and a deeper understanding of its complex biological interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of (-)-Bruceantin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bruceantin, a naturally occurring quassinoid derived from the plant Brucea antidysenterica, has demonstrated significant antineoplastic properties across a range of cancer cell lines. Its primary mechanism of action is the potent inhibition of eukaryotic protein synthesis, which precipitates a cascade of downstream cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound. It details its interaction with the ribosomal machinery, the subsequent impact on critical oncoproteins such as c-Myc, and the activation of the intrinsic apoptotic pathway. This document synthesizes quantitative data on its biological activity, provides detailed protocols for key experimental assays, and visualizes the complex signaling pathways and experimental workflows to support further research and therapeutic development.
Core Mechanism of Action: Inhibition of Protein Synthesis
The principal cytotoxic effect of this compound stems from its ability to disrupt protein synthesis in eukaryotic cells.[1][2] This action is highly specific to the translation process on the 80S ribosome.[3]
1.1. Ribosomal Targeting
This compound specifically targets the large 60S ribosomal subunit.[3] Molecular footprinting studies suggest that it binds to the A-site of the ribosome.[1] This binding interferes with the peptidyl transferase reaction, a crucial step in the elongation phase of translation where peptide bonds are formed.[1][2] By inhibiting this reaction, this compound effectively stalls the elongation of the nascent polypeptide chain.[1]
The inhibitory effects of this compound are concentration-dependent. At lower concentrations, it primarily inhibits the initiation of protein synthesis, which leads to the breakdown of polyribosomes into monosomes.[1][3] At higher concentrations, it also impedes peptide chain elongation.[3] This dual inhibition results in a rapid and profound cessation of cellular protein production.[3]
Diagram of Ribosomal Inhibition by this compound
Downstream Effects and Signaling Pathways
The inhibition of protein synthesis by this compound triggers a series of downstream events that are central to its anticancer activity.
2.1. Downregulation of the c-Myc Oncoprotein
A primary and critical consequence of this compound-mediated protein synthesis inhibition is the rapid depletion of proteins with short half-lives, most notably the oncoprotein c-Myc.[1][2] c-Myc is a key transcription factor that governs cell growth, proliferation, and metabolism, and its expression is tightly regulated and dependent on continuous protein synthesis.[1] Treatment with this compound leads to a significant downregulation of c-Myc protein levels in cancer cells.[1] This reduction in c-Myc is a pivotal contributor to the anti-proliferative effects of the compound.[1]
2.2. Induction of Apoptosis via the Mitochondrial Pathway
The downregulation of c-Myc is mechanistically linked to the induction of programmed cell death, or apoptosis.[3][4] this compound activates the intrinsic (mitochondrial) pathway of apoptosis.[3][5] This is characterized by:
-
Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[3][5]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[3][5]
-
Caspase Activation: The subsequent activation of the caspase cascade, particularly the executioner caspases-3 and -7.[3][5]
The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Signaling Pathway of this compound-Induced Apoptosis
Quantitative Data Summary
The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [5] |
| U266 | Multiple Myeloma | 49 | [5] |
| H929 | Multiple Myeloma | 115 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | 20 ng/mL (~38 nM) | [5] |
| BV-173 | B-cell Precursor Leukemia | < 15 ng/mL (~28 nM) | [5] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL (~28 nM) | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
4.1. Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48 to 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a sigmoidal dose-response curve.[5]
4.2. Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]
4.3. Western Blot Analysis for c-Myc
This technique is used to detect changes in c-Myc protein expression.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize c-Myc levels to a loading control like β-actin.[6]
4.4. Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with a potentiometric dye such as JC-1 or TMRE. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, indicating a loss of mitochondrial membrane potential.
4.5. Caspase Activity Assay
This assay measures the activity of key executioner caspases.
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7).
-
Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.[3]
Experimental Workflow for Apoptosis Analysis
Conclusion
This compound is a potent antineoplastic agent that exerts its cytotoxic effects through a well-defined mechanism of action. Its primary target is the eukaryotic ribosome, where it inhibits protein synthesis, leading to the downregulation of the oncoprotein c-Myc. This, in turn, triggers the mitochondrial pathway of apoptosis, characterized by mitochondrial dysfunction, cytochrome c release, and caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel anticancer agents that target these critical cellular processes.
References
(-)-Bruceantin: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bruceantin is a naturally occurring quassinoid, a type of bitter triterpenoid, isolated from plants of the Brucea genus, notably Brucea antidysenterica and Brucea javanica. This compound has attracted significant scientific interest due to its potent antineoplastic, antimalarial, and antiprotozoal activities.[1][2] The primary mechanism of its cytotoxic effect is the potent inhibition of protein synthesis in eukaryotic cells, which triggers a cascade of downstream events leading to apoptosis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, along with a summary of its quantitative data and a visualization of its key signaling pathways.
Chemical Structure and Identification
This compound is a complex tetracyclic triterpenoid. Its structure was elucidated through spectroscopic methods and X-ray crystallography.[5]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0¹˒⁶.0²˒¹⁷.0⁸˒¹³]nonadec-9-ene-17-carboxylate[6] |
| Molecular Formula | C₂₈H₃₆O₁₁[7][6] |
| CAS Number | 41451-75-6[7][6] |
| Synonyms | Bruceantine, NSC-165563[7][6] |
| InChI Key | IRQXZTBHNKVIRL-GOTQHHPNSA-N[6] |
| SMILES | CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK--O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O">C@HO)C)O |
Physicochemical and Spectroscopic Properties
This section summarizes the key physical and chemical properties of this compound, along with its characteristic spectroscopic data.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 548.6 g/mol | [6] |
| Appearance | Solid | Cayman Chemical |
| Melting Point | 225–226 °C | |
| Solubility | Soluble in DMSO | Cayman Chemical |
| UV max (in Methanol) | 222, 280 nm | Cayman Chemical |
Table 3: Spectroscopic Data
| Technique | Data |
| Infrared (IR) | Characteristic absorption bands are expected for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups. |
| ¹H-NMR | The ¹H-NMR spectrum is complex with heavily overlapping signals in the δ 2-3 ppm region.[8] |
| ¹³C-NMR | (100 MHz, CDCl₃) δ (ppm): 211.60 (C-1), 197.10 (C-2), 124.82 (C-3), 162.53 (C-4), 40.87 (C-5), 24.76 (C-6), 77.49 (C-7), 46.76 (C-8), 43.87 (C-9), 44.47 (C-10), 109.06 (C-11), 82.38 (C-12), 81.10 (C-13), 48.70 (C-14), 68.39 (C-15), 198.10 (C-16), 192.72 (C-17), 42.36 (C-5'), 27.39 (C-6'), 82.40 (C-7'), 45.15 (C-8'), 40.61 (C-9'), 47.35 (C-10'), 73.56 (C-11'), 71.42 (C-12'), 44.71 (C-8), 39.96 (C-9), 40.57 (C-10)[8] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, particularly those of hematological origin.[9] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by targeting the eukaryotic ribosome.
Inhibition of Protein Synthesis
Bruceantin binds to the 60S large ribosomal subunit, specifically interfering with the peptidyl transferase center.[3] This action blocks the elongation step of translation, preventing the formation of peptide bonds and leading to a rapid cessation of protein synthesis.[10][2][3] The inhibition of the production of short-lived, critical oncoproteins, such as c-Myc, is a key consequence of this activity.[3]
Induction of Apoptosis
By halting protein synthesis, Bruceantin triggers the intrinsic pathway of apoptosis. This is characterized by:
-
Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[1]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: The subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1]
Modulation of Other Signaling Pathways
Research indicates that Bruceantin and related quassinoids can also modulate other critical oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, further contributing to their anticancer effects.[9]
Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [1] |
| U266 | Multiple Myeloma | 49 | [1] |
| H929 | Multiple Myeloma | 115 | [1] |
| HL-60 | Leukemia | 12.2 | Cayman Chemical |
| HeLa | Cervical Cancer | 30 | Cayman Chemical |
| P. falciparum (chloroquine-sensitive) | Malaria | 8 | Cayman Chemical |
| P. falciparum (chloroquine-resistant) | Malaria | 13 | Cayman Chemical |
| Entamoeba histolytica | Amoebiasis | 0.018 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological characterization of this compound.
Isolation of this compound from Brucea javanica
The isolation of this compound is a multi-step process involving solvent extraction and chromatography.
Protocol:
-
Extraction: Dried and powdered seeds of Brucea javanica are macerated with methanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure complete extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[8]
-
Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing Bruceantin (typically the chloroform-soluble fraction) is collected.[8]
-
Chromatographic Purification: The bioactive fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The fraction is separated on a silica gel column using a gradient elution system, for example, chloroform-methanol or hexane-ethyl acetate.[1]
-
Preparative HPLC: Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[8]
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC₅₀ value.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0 to 100 nM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways following treatment with this compound.
Protocol:
-
Protein Extraction: Cells are treated with this compound and a vehicle control. After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., c-Myc, Cleaved Caspase-3, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Conclusion
This compound is a potent natural product with well-defined antineoplastic properties centered on the inhibition of protein synthesis and the induction of apoptosis. Its complex structure and multifaceted mechanism of action make it a valuable lead compound for drug development, particularly in the context of hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compelling molecule.
References
- 1. rsc.org [rsc.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(-)-Bruceantin: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bruceantin, a naturally occurring quassinoid isolated from Brucea antidysenterica, has demonstrated significant potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological activity of this compound. It delves into its primary mechanism of action as a potent inhibitor of protein synthesis and explores its downstream effects on critical cellular processes, including apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[3][4] This document consolidates quantitative data from preclinical studies, presents detailed experimental protocols for the evaluation of its activity, and provides visual representations of the molecular pathways it influences. The aim is to furnish researchers and drug development professionals with a thorough resource to support further investigation into the therapeutic applications of this compound, particularly in the context of hematological malignancies where it shows renewed promise.[1][2]
Core Mechanism of Action: Inhibition of Protein Synthesis
The principal mechanism by which this compound exerts its cytotoxic effects is through the potent and specific inhibition of eukaryotic protein synthesis.[4] This action primarily targets the elongation step of translation on the 80S ribosome.[4]
1.1. Ribosomal Interaction:
This compound specifically binds to the large 60S ribosomal subunit.[4] Molecular footprinting studies suggest that it interacts with the A-site of the ribosome, interfering with the peptidyl transferase reaction.[4][5] This inhibition prevents the formation of peptide bonds, a crucial step in the elongation of the polypeptide chain, leading to a halt in protein production.[4][6]
1.2. Concentration-Dependent Effects:
The inhibitory action of this compound on protein synthesis is concentration-dependent:
-
Low Concentrations (e.g., 0.1 mM): Primarily inhibits the initiation of protein synthesis. This leads to the sequential breakdown of polyribosomes into monosomes as the nascent peptide chains that have already been initiated are completed and released.[4]
-
High Concentrations (e.g., 1 mM): In addition to inhibiting initiation, it also inhibits peptide chain elongation, resulting in incomplete polysome breakdown.[4]
This dual-level inhibition causes a rapid and profound cessation of cellular protein production.[4] A direct consequence is the rapid depletion of short-lived oncoproteins critical for cancer cell survival, such as c-Myc.[4][7]
Induction of Apoptosis
A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[7][8] This is achieved through the modulation of key signaling pathways that regulate cellular demise.
2.1. Downregulation of c-MYC:
A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-MYC protein.[1][7] c-MYC is a transcription factor that is frequently overexpressed in various cancers and plays a critical role in cell cycle progression and proliferation.[7] The inhibition of protein synthesis by this compound leads to a rapid decrease in the levels of this short-lived protein.[4]
2.2. Activation of the Mitochondrial (Intrinsic) Pathway:
The downregulation of c-MYC by this compound subsequently triggers the mitochondrial pathway of apoptosis.[1][7] This pathway is regulated by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and Bak, and a downregulation of anti-apoptotic proteins such as Bcl-2.[8] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8][9]
2.3. Caspase Activation:
The release of cytochrome c triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[8] Specifically, this compound has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3 and -7, which are key executioner caspases.[8][9] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Signaling Pathways
This compound modulates several critical signaling pathways that are often dysregulated in cancer, contributing to its anticancer effects.
3.1. MAPK Pathway:
The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation and survival. The related quassinoid, bruceine D, has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[8]
3.2. PI3K/Akt Pathway:
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. The related compound, brucein D, has been shown to induce apoptosis in pancreatic cancer cells through the inactivation of the PI3K/Akt signaling pathway, which is dependent on the accumulation of reactive oxygen species (ROS).
3.3. Notch Pathway:
This compound has been shown to be effective against multiple myeloma cancer stem cells (MM-CSCs).[10][11] Its antiproliferative effect on these cells may be mediated by the Notch signaling pathway.[10][11] Treatment with this compound altered the gene expression of several Notch pathway members.[10][11]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest.[3][8] This can then lead to apoptosis. Studies on multiple myeloma cancer stem cells have shown that this compound can induce cell cycle arrest.[10][11]
Quantitative Data
The biological activity of this compound has been quantified in various preclinical models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |
| RPMI 8226 | Multiple Myeloma | 13 nM | [9] | |
| U266 | Multiple Myeloma | 49 nM | [9] | |
| H929 | Multiple Myeloma | 115 nM | [9] | |
| HL-60 | Human Promyelocytic Leukemia | Trypan blue exclusion | 20 ng/mL | [9] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | MTT Assay | 77.0 ± 4.9 nM | [11] |
| P-388 | Murine Lymphocytic Leukemia | Protein Synthesis Inhibition | 5.4-15.5 µM | [6] |
| HeLa | Human Cervical Cancer | Protein Synthesis Inhibition | Not specified | [9] |
| KB | Human Oral Epidermoid Carcinoma | ED50: 17 µg/mL | [9] |
Table 2: Antiprotozoal Activity of this compound
| Organism | Disease | Assay | IC50 | Reference(s) |
| Entamoeba histolytica | Amoebiasis | 0.018 µg/mL | [9][12] |
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Mouse RPMI 8226 Xenograft | 1.25-12 mg/kg, IP, every 3 days for 40 days | Exhibited significant antitumor effect and induced tumor regression. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
6.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
6.2. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.
-
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Akt, p-Akt, Caspase-3, PARP, β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
6.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis in cells treated with this compound.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[14]
-
6.4. In Vivo Xenograft Tumor Model
This protocol assesses the antitumor activity of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).[13]
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., RPMI 8226) subcutaneously into the mice.[13]
-
Tumor Growth: Allow the tumors to grow to a palpable or specified size.[4]
-
Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Measure the tumor volume and animal body weight regularly throughout the study.[4]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Signaling Pathways and Experimental Workflows
7.1. Signaling Pathway Diagrams
Caption: this compound induced apoptosis pathway.
Caption: General experimental workflow for MTT assay.
Conclusion
This compound is a potent natural product with a well-defined mechanism of action centered on the inhibition of protein synthesis. This primary activity triggers a cascade of downstream events, including the downregulation of key oncoproteins like c-MYC, the induction of apoptosis via the mitochondrial pathway, and the modulation of critical cancer-related signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound, particularly for hematological malignancies. The provided diagrams offer a clear visual summary of the complex biological processes involved. Renewed investigation into this "old drug" holds new promise for the development of effective anticancer therapies.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
(-)-Bruceantin Signaling Pathways: A Technical Guide for Researchers
Abstract
(-)-Bruceantin, a quassinoid derived from the Brucea javanica plant, has demonstrated significant antitumor properties, primarily through the potent inhibition of eukaryotic protein synthesis.[1][2] This mechanism triggers a cascade of downstream effects on critical signaling pathways integral to cancer cell proliferation, survival, and apoptosis.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. While early clinical trials showed limited success due to toxicity, recent research has renewed interest in its potential, particularly for hematological malignancies.[3][4][5]
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary cytotoxic effect of this compound stems from its ability to halt protein synthesis.[4][6] It specifically targets the eukaryotic ribosome, interfering with the translation process.[1]
-
Ribosomal Binding: this compound binds to the A-site of the large 60S ribosomal subunit.[1][4]
-
Inhibition of Peptidyl Transferase: This binding action inhibits the peptidyl transferase reaction, a crucial step in the elongation phase of translation where peptide bonds are formed.[1][4][5] This stalls the elongation of the polypeptide chain.[1]
-
Concentration-Dependent Effects: At lower concentrations (around 0.1 mM), this compound primarily inhibits the initiation of protein synthesis, which leads to the breakdown of polyribosomes into monosomes.[1][4] At higher concentrations (around 1 mM), it also inhibits the elongation of peptide chains.[4]
This profound inhibition of protein synthesis has immediate consequences for proteins with short half-lives, many of which are critical oncoproteins.[7]
Caption: this compound's core mechanism: Inhibition of protein synthesis.
Key Modulated Signaling Pathways
The shutdown of protein production by this compound instigates changes in several key signaling pathways crucial for cancer progression.
Downregulation of c-Myc
The c-Myc oncoprotein is a vital regulator of cell growth and has a short half-life, making its expression highly sensitive to protein synthesis inhibition.[1]
-
Effect: Treatment with this compound leads to a significant and rapid downregulation of c-Myc protein levels in sensitive cancer cells.[1][8][9]
-
Consequence: This reduction in c-Myc is a primary contributor to the anti-proliferative and apoptotic effects observed with this compound treatment.[1][10]
Caption: Downregulation of c-Myc by this compound.
Induction of Apoptosis via the Intrinsic Pathway
This compound is a potent inducer of apoptosis, primarily through the activation of the intrinsic, or mitochondrial, pathway.[3][8]
-
Mitochondrial Dysfunction: The compound causes a decrease in the mitochondrial membrane potential.[8]
-
Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][8]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of the caspase cascade, including the executioner caspases-3 and -7, which carry out programmed cell death.[3][8] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3]
Caption: this compound-induced intrinsic apoptosis pathway.
Modulation of MAPK and STAT3 Signaling
Research on this compound and related quassinoids, such as Bruceine D and Bruceantinol, has revealed modulation of other critical cancer signaling pathways.
-
MAPK Pathway: Bruceine D, a related quassinoid, has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[3][11] The activation of the ROS/MAPK pathway appears to be a central mechanism for Bruceine D-induced effects in some cancer cells.[3] Another related compound, Bruceine A, has been identified as a direct activator of p38α MAPK.[12]
-
STAT3 Pathway: The analog Bruceantinol has emerged as a potent and novel inhibitor of the STAT3 signaling pathway.[13][14][15] It has been shown to directly bind to STAT3, inhibit its ability to bind to DNA, and block both constitutive and IL-6-induced STAT3 activation.[13][15] This leads to the downregulation of STAT3 target genes that promote cell survival, such as Mcl-1 and Survivin.[13]
Caption: Modulation of MAPK and STAT3 pathways by related quassinoids.
Quantitative Data Summary
The cytotoxic and pathway-specific effects of this compound and its analogs have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | 24 | [8] |
| U266 | Multiple Myeloma | 49 | 24 | [8] |
| H929 | Multiple Myeloma | 115 | 24 | [8] |
Table 2: IC50 Values of Related Quassinoids
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | Entamoeba histolytica | Amoeba | 0.018 | [8][16] |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | Not specified | [12] |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | [12] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µM | [12] |
Table 3: Quantitative Effects of Bruceantinol on STAT3
| Effect | Metric | Value | Reference |
| STAT3 DNA-binding inhibition | IC50 | 2.4 pM | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.[10]
-
Protocol:
-
Cell Seeding: Seed leukemia or other cancer cells (e.g., RPMI 8226) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[10]
-
Drug Treatment: After 24 hours, treat cells with various concentrations of this compound (e.g., 0-100 nM) for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[10]
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Caspase-3, PARP, p-p38, STAT3, β-actin) overnight at 4°C.[3][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[3][10]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Harvesting: Harvest cells by centrifugation and wash with cold PBS.[10]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[16]
-
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound exerts its potent anticancer effects through a primary mechanism of protein synthesis inhibition, which leads to the depletion of critical oncoproteins like c-Myc and the induction of apoptosis via the mitochondrial pathway. Furthermore, related quassinoids demonstrate the ability to modulate other key oncogenic pathways, including MAPK and STAT3. The comprehensive data and protocols provided in this guide serve as a resource for the scientific community to further investigate the therapeutic potential of this compound and its analogs, particularly in designing preclinical studies and exploring rational drug combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bruceantin - Wikipedia [en.wikipedia.org]
- 6. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(-)-Bruceantin In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin, a quassinoid derived from the plant Brucea antidysenterica, has demonstrated significant antineoplastic activity in a variety of in vitro cancer models.[1][2] Its primary mechanism of action is the potent inhibition of protein synthesis, which subsequently triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.[1][3][4] This technical guide provides a comprehensive overview of the in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the eukaryotic ribosome, thereby inhibiting protein synthesis.[1] Specifically, it has been shown to interfere with the peptidyl transferase reaction, a crucial step in the elongation phase of translation.[1] At lower concentrations, this compound primarily inhibits the initiation of protein synthesis, leading to the breakdown of polyribosomes.[1] Higher concentrations also inhibit peptide chain elongation. This targeted disruption of protein production leads to the depletion of short-lived proteins critical for cancer cell survival and proliferation, such as the oncoprotein c-Myc.[4][5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~7 ng/mL (~13 nM) | Associated with strong c-Myc downregulation.[6] |
| U266 | Multiple Myeloma | 49 nM | |
| H929 | Multiple Myeloma | 115 nM | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | |
| BV-173 | Leukemia | < 15 ng/mL | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |
| HL-60 | Leukemia | 20 ng/mL |
Table 2: IC50 Values of this compound and Related Quassinoids in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 Value (48h) |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 1.15 µM |
| Bruceine D | H1299 | Non-Small Cell Lung Cancer | 1.54 µM |
| Bruceine D | MIA PaCa-2 | Pancreatic Cancer | 0.065 µM |
| Brusatol | MIA PaCa-2 | Pancreatic Cancer | 0.034 µM |
| Bruceantinol | MIA PaCa-2 | Pancreatic Cancer | 0.669 µM |
Modulation of Signaling Pathways
This compound's inhibition of protein synthesis initiates a downstream cascade affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
Apoptosis Induction
A primary outcome of this compound treatment is the induction of apoptosis.[3][7] This is largely mediated through the intrinsic, or mitochondrial, pathway. The key steps include:
-
Downregulation of c-Myc: The rapid depletion of the c-Myc oncoprotein is a pivotal event.[4][8]
-
Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.[9]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[7][9]
-
Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including caspase-3 and caspase-9, which are the executioners of apoptosis.[7][9]
Notch Pathway in Cancer Stem Cells
This compound has shown potent anti-proliferative activity against multiple myeloma cancer stem cells (MM-CSCs).[10] This effect is associated with the modulation of the Notch signaling pathway.[10][11] The antiproliferative effects of this compound on MM-CSCs can be reversed by pretreatment with a Notch pathway inhibitor, highlighting the importance of this pathway in its mechanism of action against this specific cell population.[5][10]
MAPK and PI3K/AKT Pathways
Related quassinoids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways. For instance, Bruceine D can activate the JNK and p38 MAPK pathways, which are often associated with stress-induced apoptosis.[7] Additionally, Bruceine A has been found to inhibit the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[12]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][14]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours.[2][14] Include a vehicle control (e.g., DMSO).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[2]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[4] Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[2][4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[14]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][7]
-
Conclusion
This compound is a potent natural product with significant in vitro anticancer activity. Its primary mechanism of inhibiting protein synthesis leads to the induction of apoptosis and modulation of key oncogenic signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anticancer agents that target these critical cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vivo Efficacy of (-)-Bruceantin: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin, a quassinoid isolated from Brucea antidysenterica, has garnered significant interest in oncology for its potent antineoplastic properties.[1] Early preclinical studies demonstrated its activity against various murine tumors, including B16 melanoma, colon 38, and L1210 and P388 leukemias.[1] While initial clinical trials in metastatic breast cancer and melanoma did not show objective tumor regressions, recent research has refocused on its potential against hematological malignancies and solid tumors, driven by a deeper understanding of its molecular mechanisms.[1] This technical guide provides a comprehensive overview of the in vivo models used to evaluate this compound and its analogs, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.
Core Mechanism of Action: A Multi-Targeted Approach
This compound and its analogs exert their anticancer effects through the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The primary mechanisms identified include the downregulation of the c-MYC proto-oncogene, inhibition of the STAT3 signaling pathway, and activation of the p38 MAPK pathway, all converging on the activation of the intrinsic apoptotic cascade.[2][3][4]
Quantitative Analysis of In Vivo Efficacy
The antitumor activity of this compound and its related quassinoids has been evaluated in various xenograft models. The following tables summarize the quantitative data from these preclinical studies, providing a comparative look at their efficacy across different cancer types.
Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Cell Line | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| RPMI 8226 | SCID Mice | 2.5–5 mg/kg, intraperitoneally | Significant regression of both early and advanced tumors. | [2] |
| RPMI 8226 | SCID Mice | Not specified | Prevented tumor growth and caused regression in established tumors. | [5] |
Table 2: Efficacy of Bruceantin Analogs in Solid Tumor Xenograft Models
| Compound | Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Bruceantinol | Colorectal Cancer | HCT116 | Not specified | 4 mg/kg, intraperitoneally | Significant inhibition (p < 0.001) | |
| Bruceantinol | Osteosarcoma | Not specified | Not specified | Not specified | Potent suppression of tumor growth | |
| Bruceine A | Pancreatic Cancer | MIA PaCa-2 | Nude Mice | 1, 2, and 4 mg/kg | Dose-dependent reduction in tumor volume and weight | [6] |
Key Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.
Downregulation of c-MYC and Induction of Apoptosis
A pivotal mechanism of this compound is the downregulation of the c-MYC oncogene, a key regulator of cell growth and proliferation.[2] This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[2][7]
Caption: this compound-induced c-MYC downregulation and subsequent apoptosis.
Inhibition of the STAT3 Signaling Pathway
Bruceantinol, a close analog of this compound, has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][8] STAT3 is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis.[8]
Caption: Inhibition of the STAT3 signaling pathway by Bruceantinol.
Activation of the p38 MAPK Signaling Pathway
Bruceine A and D, other analogs of this compound, have been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[6][9]
Caption: Activation of the p38 MAPK pathway by Bruceine A/D.
Experimental Protocols for In Vivo Studies
The successful in vivo evaluation of this compound requires meticulous experimental design and execution. The following section details the methodologies for key experiments cited in the literature.
General Workflow for In Vivo Xenograft Studies
Caption: General experimental workflow for this compound in vivo xenograft studies.
Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
A common formulation for the in vivo administration of this compound involves a multi-component solvent system to ensure solubility.
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A frequently used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Working Solution: On the day of injection, dilute the this compound stock solution with the vehicle to achieve the final desired concentration for dosing. It is recommended to prepare the working solution fresh for each administration.
-
Administration: Administer the this compound solution to the animals via the desired route, typically intraperitoneal (i.p.) injection.
RPMI 8226 Multiple Myeloma Xenograft Model Protocol
Animal Strain:
Cell Preparation and Inoculation:
-
Culture RPMI 8226 human multiple myeloma cells in appropriate media.[10]
-
Harvest viable cells and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[10]
-
Subcutaneously inject 5 x 10⁶ RPMI 8226 cells into the right flank of each mouse.[10]
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.[10]
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[10]
-
Initiate treatment when the mean tumor volume reaches a predetermined size, typically 100-150 mm³.[2][10]
-
Administer this compound at the specified doses (e.g., 2.5-5 mg/kg) via intraperitoneal injection.[2]
Endpoint and Analysis:
-
The study may continue for a set period (e.g., up to 4 weeks) or until tumors in the control group reach a specified maximum volume.[10]
-
At the study endpoint, humanely euthanize the mice and excise the tumors for weighing and further analysis.
-
Perform ex vivo analyses such as the TUNEL assay to assess the level of apoptosis in the tumor tissue.[2]
Assessment of Apoptosis in Tumor Tissue: TUNEL Assay Protocol
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Proteinase K
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Labeled dUTP (e.g., fluorescein-dUTP)
-
DAPI or other nuclear counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue and allow enzyme access to the DNA.
-
TdT Labeling: Incubate the sections with a reaction mixture containing TdT enzyme and fluorescein-dUTP. The TdT will catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[11]
-
Detection: Visualize the labeled apoptotic cells using a fluorescence microscope.
-
Counterstaining: Counterstain the nuclei with a dye such as DAPI to visualize all cells in the tissue section.[11]
-
Quantification: Quantify the percentage of apoptotic (TUNEL-positive) cells by counting the number of green-fluorescing cells relative to the total number of DAPI-stained nuclei in several high-power fields.[11]
Conclusion
The in vivo models detailed in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. The consistent antitumor activity observed across various cancer types, particularly in multiple myeloma, underscores its therapeutic potential. The elucidation of its molecular mechanisms, including the targeting of the c-MYC, STAT3, and p38 MAPK pathways, offers valuable insights for further drug development and the design of rational combination therapies. The provided experimental protocols serve as a practical resource for researchers aiming to investigate the in vivo efficacy of this promising class of natural compounds.
References
- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of reactive oxygen species in brucein D-mediated p38-mitogen-activated protein kinase and nuclear factor-κB signalling pathways in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Engineered hUCMSC-derived extracellular vesicles deliver circ-0000258 to restore p53-mediated tumor suppression in papillary thyroid carcinoma | springermedizin.de [springermedizin.de]
The Antineoplastic Properties of (-)-Bruceantin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has garnered significant interest within the oncology research community due to its potent cytotoxic effects against a range of cancer cell lines, particularly those of hematological origin.[1] While early clinical trials in the late 1970s and early 1980s for solid tumors did not lead to objective tumor regressions, recent preclinical studies have revitalized interest in this compound, highlighting its potential as a therapeutic agent against malignancies like multiple myeloma, leukemia, and lymphoma.[1][2] This technical guide provides an in-depth overview of the core antineoplastic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: A Dual Assault on Cancer Cells
This compound exerts its antineoplastic effects through a multi-pronged approach, primarily by inhibiting protein synthesis and inducing apoptosis.[3] These actions disrupt essential cellular processes required for the rapid growth and survival of cancer cells.
Inhibition of Protein Synthesis
The principal mechanism of this compound's cytotoxicity is the potent inhibition of eukaryotic protein synthesis.[4] It specifically targets the peptidyl transferase center on the large ribosomal subunit, thereby interfering with the elongation step of translation.[4] This leads to a rapid shutdown of the production of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival, such as the oncoprotein c-MYC.[1]
Induction of Apoptosis
A primary consequence of this compound's activity is the induction of programmed cell death, or apoptosis. This is achieved predominantly through the intrinsic mitochondrial pathway, a cascade of events triggered by cellular stress.
Downregulation of c-MYC: A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-MYC oncoprotein.[3] c-MYC is a transcription factor that is frequently overexpressed in many cancers and plays a crucial role in driving cell proliferation and inhibiting differentiation. Its suppression by this compound is a key initiating step in the apoptotic cascade.[1]
Activation of the Mitochondrial Pathway: The downregulation of c-MYC and other cellular stresses induced by protein synthesis inhibition lead to the activation of the mitochondrial pathway of apoptosis.[1] This involves a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[3]
Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. These, in turn, activate executioner caspases, including caspase-3 and caspase-7.[3] These activated executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic potency of this compound has been quantified across a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The compound has shown particular efficacy against hematological malignancies.
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | Highly sensitive, associated with strong c-MYC downregulation.[2] |
| U266 | Multiple Myeloma | 49 nM | |
| H929 | Multiple Myeloma | 115 nM | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | |
| BV-173 | Leukemia | < 15 ng/mL | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |
| HL-60 | Leukemia | 0.02 µM (EC50 for differentiation) | Induces cell differentiation.[1] |
| MIA PaCa-2 | Pancreatic Cancer | 0.781 µM | |
| P-388 | Lymphocytic Leukemia | Variable in vitro | Effective in vivo.[2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of apoptosis induction.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for evaluating this compound's in vitro effects.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability and to determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (for adherent cells) or 20,000-50,000 cells/well (for suspension cells) in 100 µL of complete medium. Incubate overnight for adherent cells to attach.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. A starting range of 1 nM to 10 µM is recommended. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Add 100 µL of the prepared dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 150 µL of DMSO to each well and shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cytochrome c, anti-Bax, anti-Bcl-2, and anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL detection system. The intensity of the bands can be quantified using densitometry software.
In Vivo Antitumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound. In a study with RPMI 8226 human multiple myeloma cells xenografted into SCID mice, intraperitoneal administration of this compound at doses of 1.25-12 mg/kg every 3 days for 40 days resulted in significant tumor regression.[3][5] These studies also showed a significant increase in apoptosis within the tumors of treated animals, confirming the in vivo mechanism of action.[5]
Conclusion
This compound is a potent antineoplastic agent that functions through the dual mechanisms of protein synthesis inhibition and induction of apoptosis, primarily via the c-MYC-mediated mitochondrial pathway. Its significant in vitro cytotoxicity against a range of cancer cell lines, especially hematological malignancies, and its demonstrated in vivo efficacy, make it a compelling candidate for further drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology.
References
(-)-Bruceantin: A Technical Guide to its Cytotoxic Mechanisms Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of (-)-Bruceantin, a naturally occurring quassinoid with significant antitumor potential.[1] Isolated from the plant Brucea antidysenterica, this compound has demonstrated potent activity against a variety of cancer cell lines, particularly those of hematological origin.[2][3] While early clinical trials showed limited success, recent research has revitalized interest in its mechanisms of action and therapeutic applications.[3][4] This document details its core mechanism, impact on cellular signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Protein Synthesis
The principal mechanism by which this compound exerts its cytotoxic effects is the potent and specific inhibition of eukaryotic protein synthesis.[3][5] This action targets the elongation step of translation, a critical phase in the creation of polypeptide chains.[3]
Molecular Target: this compound directly interacts with the large 60S ribosomal subunit.[3] Molecular studies suggest it binds to the A-site of the ribosome, interfering with the peptidyl transferase reaction.[5][6] This binding prevents the formation of peptide bonds, effectively halting the elongation of new proteins.[3]
The inhibitory effect is concentration-dependent. At lower concentrations, this compound primarily affects the initiation of protein synthesis, while at higher concentrations, it also inhibits peptide chain elongation.[3][5] This comprehensive shutdown of protein production is a key initiator of its downstream cytotoxic effects.
Modulation of Key Signaling Pathways
The inhibition of protein synthesis triggers a cascade of events that disproportionately affects proteins with short half-lives, many of which are critical oncoproteins and survival factors.
Downregulation of c-MYC and Induction of Apoptosis
A primary consequence of this compound's activity is the rapid depletion of the c-MYC oncoprotein, a transcription factor with a very short half-life that is frequently overexpressed in cancer.[1][3] The downregulation of c-MYC is a pivotal event that initiates programmed cell death (apoptosis), primarily through the intrinsic mitochondrial pathway.[1][7][8]
The key steps in this process are:
-
Mitochondrial Dysfunction: Treatment with this compound leads to a decrease in the mitochondrial membrane potential.[7][9]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[2][7]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner enzymes called caspases, including caspase-3, caspase-7, and caspase-9, which dismantle the cell.[2][7]
-
Bcl-2 Family Regulation: The process is further controlled by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[2][10]
Inhibition of the NRF2 Survival Pathway
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response and a key protein in conferring chemoresistance in many cancers.[3][6] Like c-MYC, NRF2 is a short-lived protein that requires constant translation to maintain its levels. By blocking protein synthesis, this compound causes a rapid, dose-dependent reduction in NRF2 protein levels, which may help overcome chemoresistance.[3][6]
Modulation of Other Pathways
Preclinical studies have implicated other signaling pathways in the cytotoxic effects of this compound and related quassinoids:
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway can be inhibited by quassinoids, contributing to their pro-apoptotic effects.[11]
-
MAPK Pathway: Activation of stress-associated JNK and p38 MAPK signaling pathways has been observed following treatment with related compounds, which can promote apoptosis.[2][12]
-
Notch Pathway: In multiple myeloma cancer stem cells (CSCs), this compound has been shown to alter the gene expression of several members of the Notch signaling pathway, correlating with its antiproliferative activity in this cell population.[3][13]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound has shown potent cytotoxicity, particularly against hematological cancer cell lines, with IC50 values often in the nanomolar range.
Table 1: Cytotoxicity of this compound in Hematological Malignancies
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
|---|---|---|---|
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | Highly sensitive, associated with strong c-MYC downregulation.[8][14] |
| U266 | Multiple Myeloma | 49 nM | |
| H929 | Multiple Myeloma | 115 nM | |
| MM-CSCs | Multiple Myeloma CSCs | 77.0 ± 4.9 nM | Effective against cancer stem cells.[14] |
| HL-60 | Leukemia | 12.2 nM | |
| BV-173 | Leukemia | < 15 ng/mL |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |
Data compiled from multiple sources.[7][14]
Table 2: Cytotoxicity of Related Quassinoids in Solid Tumors Note: Specific IC50 data for this compound in solid tumors is less prevalent in the cited literature. This table includes data for the structurally related quassinoid, Bruceine D (BD), to provide a broader perspective.
| Compound | Cell Line | Cancer Type | IC50 Value (48h) |
|---|---|---|---|
| Bruceine D | H460 | Non-Small Cell Lung | 0.5 µg/mL |
| Bruceine D | PANC-1 | Pancreatic | 5.8 µM |
| Bruceine D | Capan-2 | Pancreatic | 1.1 µM |
| Bruceine D | T24 | Bladder | 7.65 ± 1.2 µg/mL |
Data compiled from multiple sources.[14][15]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the cytotoxicity and mechanism of action of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (for adherent cells) or 20,000-50,000 cells/well (for suspension cells) in 100 µL of complete culture medium.[9][14] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for attachment (if applicable).[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A recommended starting range is 1 nM to 10 µM.[14] Remove the existing medium and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).[18]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 10-15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[14]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).[18]
-
Cell Harvesting: Collect all cells, including floating cells in the supernatant and adherent cells (using trypsin). Centrifuge to pellet the cells.[19]
-
Washing: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[18][19]
Protocol 3: Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[10]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).[16]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., c-MYC, Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., GAPDH, β-actin).[2][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the signal with a digital imager.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[1]
Conclusion
This compound is a potent cytotoxic agent that acts through a well-defined molecular mechanism initiated by the inhibition of protein synthesis.[5] This primary action leads to the depletion of critical oncoproteins like c-MYC and NRF2, subsequently triggering the intrinsic apoptotic pathway and potentially sensitizing cancer cells to other therapies.[1][3] Its significant efficacy, particularly in hematological cancer cell lines at nanomolar concentrations, underscores its potential as a therapeutic agent.[14] The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic utility of this compound and to develop novel anticancer agents that target these fundamental cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bruceantin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
(-)-Bruceantin for leukemia and lymphoma research
An In-depth Technical Guide to (-)-Bruceantin for Leukemia and Lymphoma Research
Abstract
This compound is a naturally occurring quassinoid triterpene isolated from the Brucea antidysenterica plant, which has demonstrated significant antitumor activity, particularly against hematological malignancies.[1][2] Initially explored in clinical trials with limited success, recent preclinical studies have renewed interest in its potent cytotoxic effects against various leukemia, lymphoma, and myeloma cell lines.[1][2] This technical guide provides a comprehensive overview of this compound's core mechanism of action, a compilation of its quantitative efficacy data, and detailed experimental protocols for its investigation. The primary mechanism involves the potent inhibition of protein synthesis, leading to the downregulation of critical oncoproteins such as c-MYC and the subsequent induction of apoptosis via the intrinsic mitochondrial pathway.[3][4] This document serves as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Core Mechanism of Action
This compound's cytotoxic effects are primarily driven by its ability to disrupt cellular protein synthesis, which triggers a cascade of events culminating in apoptosis.[2][3]
Inhibition of Protein Synthesis
The principal mechanism of this compound is the potent inhibition of the elongation step of translation on the eukaryotic 80S ribosome.[2] It specifically targets the large 60S ribosomal subunit, with molecular footprinting data suggesting it binds to the A-site.[2][3] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and thereby stalling the elongation of the polypeptide chain.[2][3] At lower concentrations, it primarily inhibits the initiation of protein synthesis, leading to the breakdown of polyribosomes.[2][3] This comprehensive shutdown of protein production disproportionately affects proteins with short half-lives, including key oncoproteins that drive cancer cell proliferation and survival.[3]
Downregulation of c-MYC
A pivotal downstream consequence of protein synthesis inhibition is the rapid depletion of the c-MYC oncoprotein.[4] c-MYC is a transcription factor with a very short half-life that is frequently overexpressed in hematological cancers and is crucial for cell proliferation and survival.[3][5] The downregulation of c-MYC by this compound has been observed in numerous leukemia and myeloma cell lines and is considered a critical event leading to cell cycle arrest, differentiation, or cell death.[1][6]
Induction of Apoptosis via the Mitochondrial Pathway
The reduction in c-MYC levels initiates the intrinsic (mitochondrial) pathway of apoptosis.[1][4] This process involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which governs mitochondrial outer membrane permeabilization.[4] Treatment with this compound leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade.[7] Specifically, it activates initiator caspase-9 and executioner caspase-3/7, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[7][8]
Quantitative Data on Efficacy
The antitumor activity of this compound has been quantified in numerous preclinical models of leukemia and lymphoma.
Table 1: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The IC50 values for this compound demonstrate potent activity against a range of leukemia, lymphoma, and myeloma cell lines.[9]
| Cell Line | Cancer Type | IC50 Value | Additional Notes | Citation |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | Highly sensitive, associated with strong c-MYC downregulation. | [9] |
| U266 | Multiple Myeloma | 49 nM | [7][9] | |
| H929 | Multiple Myeloma | 115 nM | [7][9] | |
| HL-60 | Acute Promyelocytic Leukemia | 40 nM | Induces apoptosis via caspase and mitochondrial pathways. | [1][10] |
| BV-173 | B-cell Precursor Leukemia | < 15 ng/mL | [7][10] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [7][10] | |
| P-388 | Lymphocytic Leukemia | - | Effective in vivo, specific in vitro IC50 varies. | [9][11] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | Inhibits proliferation of cancer stem cells. | [9][12] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
An in vivo study using a human multiple myeloma xenograft model demonstrated significant antitumor responses.[1]
| Animal Model | Cell Line | Treatment Regimen | Key Outcomes | Citation |
| SCID Mice | RPMI 8226 (Subcutaneous injection) | 0.5 mg/kg, i.p., every 3 days | Induced regression in both early and advanced tumors. | [1][10] |
| SCID Mice | RPMI 8226 | Not specified | Significantly elevated apoptosis in tumor tissue. | [1] |
| SCID Mice | RPMI 8226 | Not specified | No overt toxicity was observed in treated animals. | [1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-leukemic effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[5]
-
Protocol:
-
Cell Seeding: Seed leukemia or lymphoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. For suspension cells, a cell count is performed before seeding.[5][9]
-
Compound Treatment: After 24 hours of incubation (for adherent cells), treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for at least 4 hours (or overnight) at 37°C in the dark to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic and necrotic cells.[5]
-
Protocol:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Principle: Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific primary and secondary antibodies.[5]
-
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., c-MYC, cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin).[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[5]
-
In Vivo Xenograft Model
This protocol assesses the antitumor activity of this compound in an immunodeficient mouse model.[5]
-
Principle: Human leukemia or lymphoma cells are implanted into immunodeficient mice (e.g., SCID or NOD/SCID) to form tumors. The effect of the drug on tumor growth and animal survival is then monitored.[5]
-
Protocol:
-
Animal Model: Use immunodeficient mice, such as SCID or NOD/SCID, which can accept human cell grafts.[5]
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ human leukemia/lymphoma cells (e.g., RPMI 8226) in a suitable medium/Matrigel mixture into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers.[5][10]
-
Drug Administration: Randomize mice into control (vehicle) and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.[10]
-
Efficacy Evaluation: Monitor tumor regression, animal body weight (as a measure of toxicity), and overall survival.[5]
-
Endpoint Analysis: At the end of the study, excise tumors and tissues for histological (e.g., H&E staining) and molecular analysis (e.g., TUNEL assay for apoptosis, western blotting).[5]
-
Conclusion
This compound is a potent natural compound that demonstrates significant antitumor activity against leukemia and lymphoma models.[1][13] Its well-defined mechanism of action, centered on the inhibition of protein synthesis and the induction of c-MYC-dependent apoptosis, provides a strong rationale for its reinvestigation as a therapeutic agent for hematological malignancies.[1][4] The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for its clinical application.
References
- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Bruceantin in Multiple Myeloma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Bruceantin (BCT), a quassinoid natural product isolated from Brucea antidysenterica, has demonstrated significant anti-neoplastic activity against multiple myeloma (MM), a malignancy of plasma cells that remains largely incurable. This technical guide provides a comprehensive overview of the current state of research on this compound's application in multiple myeloma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways involved. The primary mechanism of this compound is the inhibition of protein synthesis, which disproportionately affects the levels of short-lived oncoproteins crucial for myeloma cell survival and proliferation, such as c-MYC.[1] Furthermore, research indicates its potential to target and eradicate multiple myeloma cancer stem cells (MM-CSCs), a population responsible for tumor sustenance and resistance to conventional therapies.[2][3] This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs in the context of multiple myeloma.
Mechanism of Action
This compound exerts its anti-myeloma effects through a multi-faceted mechanism primarily initiated by the inhibition of protein synthesis. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
1.1. Inhibition of Protein Synthesis: this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[4] It targets the peptidyl transferase center on the 60S ribosomal subunit, thereby interfering with peptide bond formation during the elongation phase of translation.[1][5] This disruption leads to a global reduction in protein production, with a particularly significant impact on proteins with high turnover rates.
1.2. Downregulation of c-MYC: A critical consequence of protein synthesis inhibition by this compound is the rapid downregulation of the oncoprotein c-MYC.[1][4] c-MYC is a key transcription factor that is frequently overexpressed in multiple myeloma and plays a pivotal role in cell growth, proliferation, and metabolism. Due to its short half-life, c-MYC protein levels are highly dependent on continuous synthesis.[1] In sensitive MM cell lines, such as RPMI 8226, treatment with this compound leads to a profound and rapid decrease in c-MYC protein levels, which is a major contributor to its anti-proliferative and pro-apoptotic effects.[4][6]
1.3. Induction of Apoptosis: this compound induces apoptosis in multiple myeloma cells through the activation of intrinsic and extrinsic pathways. The downregulation of c-MYC is a key trigger for the intrinsic, or mitochondrial, pathway of apoptosis.[4][7] This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade, including the cleavage of procaspases-9 and -3, and the degradation of poly(ADP-ribose) polymerase (PARP).[4][8] The pro-apoptotic effects of this compound are caspase-dependent, as demonstrated by their reversal with a pan-caspase inhibitor.[4]
1.4. Targeting Multiple Myeloma Cancer Stem Cells (MM-CSCs): Recent evidence suggests that this compound can effectively target the MM-CSC population.[2][3] These cells are believed to be responsible for tumor initiation, maintenance, and relapse. This compound inhibits the proliferation of MM-CSCs, induces their cell cycle arrest and apoptosis, and impedes their migration and associated angiogenesis in vitro.[2]
1.5. Modulation of Signaling Pathways: this compound's effects are mediated through the modulation of several key signaling pathways:
-
Notch Signaling Pathway: In MM-CSCs, this compound has been shown to alter the gene expression of several members of the Notch signaling pathway.[2] Inhibition of this pathway with a γ-secretase inhibitor can reverse the anti-proliferative effects of this compound on MM-CSCs, suggesting that the Notch pathway is a key mediator of its action in this cell population.[2][3]
-
Akt Signaling Pathway: While not directly studied with this compound, a related compound, Brucein D, has been shown to abrogate the Akt-driven signaling pathway in multiple myeloma cells.[9] Given the structural similarities and shared biological activities of quassinoids, it is plausible that this compound may also impact this critical survival pathway.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound in multiple myeloma.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Cell Type | Parameter | Value | Treatment Conditions | Reference(s) |
| RPMI 8226 | Multiple Myeloma | IC50 (apoptosis) | ~7 ng/mL (~13 nM) | 24 hours | [4][10] |
| U266 | Multiple Myeloma | IC50 (apoptosis) | 26.8 ng/mL (49 nM) | 24 hours | [4][8][10] |
| H929 | Multiple Myeloma | IC50 (apoptosis) | 63.3 ng/mL (115 nM) | 24 hours | [4][8][10] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | IC50 (growth inhibition) | 77.0 ± 4.9 nM | 72 hours | [2] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | Cell Cycle Arrest (G1 phase) | 59.8 ± 1.2% | 100 nM, 24 hours | [2] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | Cell Cycle Arrest (Control G1 phase) | 42.0 ± 1.1% | Vehicle | [2] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference(s) |
| SCID Mice | RPMI 8226 | 2.5 - 5 mg/kg | Significant tumor regression | [4][7] |
| SCID Mice | RPMI 8226 | 2.5 mg/kg (every 3 days for 17 days) | 37% apoptosis in tumors | [4][7] |
| SCID Mice | RPMI 8226 | Vehicle Control | 14% apoptosis in tumors | [4][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's primary mechanism leading to apoptosis in multiple myeloma cells.
Caption: this compound's inhibitory effects on multiple myeloma cancer stem cells (MM-CSCs).
Experimental Workflow
Caption: A generalized workflow for evaluating this compound in multiple myeloma research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound against multiple myeloma.
4.1. Cell Culture Human multiple myeloma cell lines (RPMI 8226, U266, H929) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
4.3. Apoptosis Assay (DAPI Staining)
-
Treatment: Treat cells with this compound at desired concentrations (e.g., 2.5-40 ng/mL) for 24 hours.[4]
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution for 5 minutes.
-
Visualization: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Quantification: Quantify the percentage of apoptotic cells by counting at least 200 cells per sample.
4.4. Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 or 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.5. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject RPMI 8226 cells (e.g., 1 x 10^7 cells in PBS) into the flank of severe combined immunodeficient (SCID) mice.[4][11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 1.25-5.0 mg/kg, intraperitoneally) or vehicle control at a specified schedule (e.g., every 3 days).[4]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Apoptosis Analysis (TUNEL Assay): Fix tumor tissues in formalin, embed in paraffin, and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells.[4]
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity against multiple myeloma through its potent inhibition of protein synthesis and subsequent induction of apoptosis, particularly via the downregulation of the c-MYC oncoprotein.[1][4] Its ability to target and eliminate multiple myeloma cancer stem cells further underscores its therapeutic potential.[2] The detailed mechanisms involving the Notch and potentially the Akt signaling pathways provide a strong rationale for its continued investigation.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care agents for multiple myeloma, such as proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., lenalidomide).
-
Pharmacokinetics and Pharmacodynamics: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Resistance Mechanisms: Identifying potential mechanisms of resistance to this compound to develop strategies to overcome them.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
The data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for multiple myeloma. Its unique mechanism of action and efficacy against cancer stem cells position it as a promising candidate for addressing the unmet clinical needs in this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multiple myeloma regression mediated by bruceantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brucein D imparts a growth inhibitory effect in multiple myeloma cells by abrogating the Akt-driven signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Bruceantin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bruceantin, a quassinoid natural product isolated from Brucea antidysenterica, has demonstrated significant antitumor activity, particularly against hematological malignancies.[1][2] Its primary mechanism of action is the potent inhibition of protein synthesis, which leads to the downregulation of critical oncoproteins such as c-MYC, induction of apoptosis, and cell cycle arrest.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for in vitro and in vivo experimental studies.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the eukaryotic ribosome and inhibiting protein synthesis.[4] This inhibition occurs at the peptidyl transferase center on the 60S ribosomal subunit, which stalls the elongation phase of translation.[3][4] At lower concentrations, it primarily inhibits the initiation of protein synthesis.[4]
The inhibition of protein synthesis leads to a cascade of downstream effects, most notably the rapid depletion of short-lived proteins crucial for cancer cell survival, such as the c-MYC oncoprotein.[5][6] The downregulation of c-MYC is a key event that triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][7] This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, including caspase-3 and caspase-9.[7][8] this compound has also been shown to modulate other signaling pathways, including the Notch pathway in multiple myeloma cancer stem cells.[9]
Quantitative Data
The cytotoxic and antiproliferative activities of this compound have been quantified across various cancer cell lines, with notable potency in hematological malignancies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | [7][10] |
| U266 | Multiple Myeloma | 49 nM | [7][8] |
| H929 | Multiple Myeloma | 115 nM | [7][8] |
| BV-173 | B-cell Leukemia | < 15 ng/mL | [7][8] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [7][8] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [10] |
| MIA PaCa-2 | Pancreatic Cancer | 0.781 µM | [11] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment Protocol | Outcome | Reference(s) |
| RPMI 8226 Human-SCID | 1.25-12 mg/kg, i.p., every 3 days for 40 days | Significant regression of early and advanced tumors.[12] | [1] |
| RPMI 8226 Human-SCID | 2.5–5 mg/kg | Significant tumor regression without overt toxicity.[6] | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[12]
Principle: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., RPMI 8226, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A recommended starting range is 1 nM to 10 µM.[10] Treat the cells with various concentrations for 24, 48, or 72 hours.[12] Include a vehicle control (e.g., DMSO).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10]
References
- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for (-)-Bruceantin Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a quassinoid, a type of natural product isolated from the plant Brucea antidysenterica. It has demonstrated significant anti-cancer properties in a variety of cancer cell lines, particularly those of hematological origin.[1] Its primary mechanism of action is the inhibition of protein synthesis, which subsequently induces cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by inhibiting the elongation step of protein synthesis.[3] It specifically targets the 60S ribosomal subunit, binding to the A-site and interfering with the peptidyl transferase reaction.[2][3] This leads to a rapid depletion of short-lived proteins, including oncoproteins critical for cancer cell survival and proliferation, such as c-Myc.[3][4] The downregulation of c-Myc is a pivotal event that triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-3 and caspase-9.[5][6]
Beyond its direct impact on protein synthesis and apoptosis, this compound has been shown to modulate several key signaling pathways implicated in cancer progression. These include the PI3K/Akt/mTOR and MAPK pathways.[7] In the context of multiple myeloma cancer stem cells, this compound has also been found to affect the Notch signaling pathway.[8]
Data Presentation
The cytotoxic potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound in Hematological Malignancies
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL)[1][5] | Highly sensitive, associated with strong c-MYC downregulation.[1] |
| U266 | Multiple Myeloma | 49 nM[1][5] | |
| H929 | Multiple Myeloma | 115 nM[1][5] | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | Antiproliferative at 25 nM.[6][8] |
| BV-173 | B-cell Leukemia | < 15 ng/mL[5][6] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL[5][6] | |
| HL-60 | Acute Promyelocytic Leukemia | 20 ng/mL[5] | |
| P-388 | Lymphocytic Leukemia | - | Effective in vivo, specific in vitro IC50 values vary.[1] |
Table 2: IC50 Values of this compound and Related Quassinoids in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| Bruceantin | MIA PaCa-2 | Pancreatic Cancer | 0.781 µM[9] | 24 h |
| Bruceine D | H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L[6] | 48 h |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L[6] | 48 h |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL[10] | Not Specified |
| Bruceantarin | MCF-7 | Breast Cancer | 0.144 ± 0.039 µM[11] | Not Specified |
| Bruceantarin | MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 µM[11] | Not Specified |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a starting range of 1 nM to 10 µM is recommended).[1][9]
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[1]
-
For adherent cells, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. For suspension cells, directly add the dilutions to the wells.[1]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.[1]
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for the desired duration.[14]
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
Protocol 3: Western Blot Analysis for Protein Expression
Principle: Western blotting is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, Caspase-3, PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Visualize the protein bands using an ECL detection system and an imaging system.[12]
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for (-)-Bruceantin in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has demonstrated potent antineoplastic activity in a variety of preclinical studies, particularly against hematological malignancies.[1][2] The primary mechanism of action of this compound is the inhibition of protein synthesis, which subsequently triggers a cascade of cellular events leading to apoptosis (programmed cell death), cell cycle arrest, and modulation of key oncogenic signaling pathways.[2][3][4]
These application notes provide a comprehensive overview of the recommended dosage of this compound for in vitro experiments, detailed protocols for key assays to assess its efficacy, and a summary of its molecular mechanisms of action.
Data Presentation: Efficacy of this compound in Vitro
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: IC50 Values of this compound in Hematological Malignancies
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~7 ng/mL (~13 nM)[5] | Highly sensitive, associated with strong c-MYC downregulation.[5] |
| U266 | Multiple Myeloma | 49 nM[5] | |
| H929 | Multiple Myeloma | 115 nM[5] | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM[5] | |
| BV-173 | Leukemia | < 15 ng/mL[6][7] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL[6][7] | |
| P-388 | Lymphocytic Leukemia | - | Effective in vivo, but specific in vitro IC50 values are variable.[5] |
Table 2: Effective Concentrations of this compound in Various Assays
| Cell Line / Organism | Assay Type | Concentration | Treatment Duration | Effect |
| RPMI 8226 | Apoptosis, Western Blot | 2.5-40 ng/mL[6] | 24 hours | Downregulation of c-Myc, decreased mitochondrial membrane potential, release of cytochrome c, activation of caspase-3/7.[6] |
| Entamoeba histolytica | Anti-amoebic Activity | 0.1-1 µg/mL[6] | 4-5 days | IC50 of 0.018 µg/mL.[6] |
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways. Its primary action is the inhibition of protein synthesis by binding to the eukaryotic ribosome.[3] This leads to the depletion of short-lived oncoproteins like c-Myc, triggering downstream pro-apoptotic signaling.[3]
This compound-Induced Apoptotic Signaling Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[7] It causes mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.[6][8]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1] For suspension cells, seed at a density of 20,000-50,000 cells/well.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 1 nM to 10 µM.[5] The final DMSO concentration should not exceed 0.1%.[4] Treat the cells with the dilutions for 24, 48, or 72 hours.[1] Include a vehicle control (medium with DMSO).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[1][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[1] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Target cell line
-
Cold 70% ethanol
-
PBS
-
Staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 or 48 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[1]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.[1]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Western Blotting
This technique is used to analyze the effect of this compound on the expression levels of key signaling proteins.
Materials:
-
This compound
-
Target cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-MYC, Caspase-3, PARP, β-actin)[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[1][4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[1]
-
Detection: Visualize the protein bands using an ECL detection system.[7]
Conclusion
This compound is a potent anticancer agent with a well-defined mechanism of action. The provided dosage information and detailed protocols will aid researchers in designing and conducting in vitro experiments to further elucidate its therapeutic potential. Accurate and reproducible experimental design is crucial for advancing our understanding of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Cytotoxicity of (-)-Bruceantin Assessed by MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a quassinoid, a natural product isolated from the plant Brucea antidysenterica. It has demonstrated potent antitumor activity against a variety of cancer cell lines. The primary mechanism of action of this compound is the inhibition of protein synthesis, which subsequently triggers a cascade of cellular events leading to apoptosis, or programmed cell death.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active, viable cells.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism that culminates in apoptosis. The key molecular events are:
-
Inhibition of Protein Synthesis : The primary action of this compound is the potent inhibition of protein synthesis at the elongation step of translation on the eukaryotic ribosome.
-
Downregulation of c-Myc : A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-Myc oncoprotein.[3][4] c-Myc is a transcription factor crucial for cell proliferation and survival; its suppression removes a key barrier to cell death.[3]
-
Mitochondrial Dysfunction : The compound induces a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This is a critical step in the intrinsic apoptotic pathway.
-
Caspase Activation : The release of cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and executioner caspases-3 and -7, which are essential for the execution of apoptosis.[5][6]
-
Modulation of Bcl-2 Family Proteins : this compound shifts the balance of Bcl-2 family proteins to favor apoptosis by upregulating pro-apoptotic proteins like Bax and Bak and downregulating anti-apoptotic proteins such as Bcl-2.[6]
Data Presentation: Cytotoxicity of this compound
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes the reported IC50 values for this compound and the related quassinoid Bruceine D in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value |
| This compound | Multiple Myeloma | RPMI 8226 | ~7 ng/mL (~13 nM)[1] |
| Multiple Myeloma | U266 | 49 nM[1][5] | |
| Multiple Myeloma | H929 | 115 nM[1][5] | |
| B-cell Leukemia | BV-173 | < 15 ng/mL[1][5] | |
| Burkitt's Lymphoma | Daudi | < 15 ng/mL[1][5] | |
| Bruceine D | Non-Small Cell Lung | H460 | 0.5 µM[2] |
| Non-Small Cell Lung | A549 | 0.6 µM[2] | |
| Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL[7][8] |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of (-)-Bruceantin Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a quassinoid, a natural product isolated from the plant Brucea antidysenterica, which has demonstrated potent antitumor activity against a range of cancer cell lines, including leukemia, lymphoma, and myeloma.[1][2][3] Its primary mechanism of action is the inhibition of eukaryotic protein synthesis, a critical process for the growth and proliferation of cancer cells.[1][4] By disrupting the cellular translational machinery, this compound leads to the rapid depletion of essential, short-lived proteins, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][5]
Western blotting is an indispensable immunodetection technique used to analyze specific proteins within a complex mixture, such as a cell lysate.[6] It allows researchers to qualitatively and quantitatively assess changes in protein expression levels, post-translational modifications, and cleavage events following drug treatment. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of this compound on key cellular signaling pathways.
Core Mechanism and Key Signaling Pathways
The primary cytotoxic effect of this compound stems from its ability to bind to the eukaryotic ribosome and inhibit the peptidyl transferase reaction, a crucial step in polypeptide chain elongation.[1] This potent inhibition of protein synthesis sets off a cascade of downstream events affecting critical signaling pathways involved in cancer cell proliferation and survival.[1]
Protein Synthesis Inhibition and c-Myc Downregulation
A major consequence of global protein synthesis inhibition is the rapid depletion of proteins with short half-lives.[7] The oncoprotein c-Myc is a vital regulator of cell growth and proliferation with a very short half-life, making its expression highly dependent on continuous translation. Treatment with this compound leads to a profound and rapid downregulation of c-Myc protein levels, which is a key factor in its anti-proliferative effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Bruceantin in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin, a quassinoid isolated from Brucea javanica, has demonstrated significant antitumor activity in various preclinical cancer models.[1][2] Its primary mechanism of action involves the potent inhibition of protein synthesis, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] Furthermore, this compound has been shown to modulate key oncogenic signaling pathways, making it a compound of interest for further investigation in cancer therapy.[1][3] These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft studies, with detailed protocols for multiple myeloma and pancreatic cancer models.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach:
-
Inhibition of Protein Synthesis: It primarily targets the 60S ribosomal subunit, thereby inhibiting peptide bond formation and halting protein elongation.[1] This leads to a rapid depletion of short-lived oncoproteins critical for cancer cell survival, such as c-MYC.[2]
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways.[2] This is characterized by the activation of caspases (caspase-3, -8, and -9), disruption of the mitochondrial membrane potential, and release of cytochrome c.[2][4]
-
Modulation of Signaling Pathways: Research indicates that this compound and related quassinoids can influence several key signaling cascades implicated in cancer progression, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Related quassinoids have been shown to activate the p38α MAPK pathway, which can lead to apoptosis.[5]
-
PI3K/Akt/mTOR Pathway: This critical survival pathway can be inhibited by quassinoids, contributing to their pro-apoptotic effects.[6]
-
Notch Signaling Pathway: this compound has been observed to alter the gene expression of members of the Notch pathway in multiple myeloma cancer stem cells, suggesting a role in targeting this self-renewing cell population.[1][3]
-
Data Presentation
In Vitro Cytotoxicity of this compound and Related Quassinoids
| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |
| RPMI 8226 | Multiple Myeloma | This compound | 13 | [4] |
| U266 | Multiple Myeloma | This compound | 49 | [4] |
| H929 | Multiple Myeloma | This compound | 115 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Bruceine A | 29 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Brusatol | 34 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Bruceine B | 65 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Bruceantinol | 669 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | This compound | 781 | [5] |
In Vivo Efficacy of this compound in a RPMI 8226 Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Tumor Volume at Day 35 (mm³) | Tumor Growth Inhibition | Body Weight Change | Citation |
| Vehicle Control | - | i.p., every 3 days | 126 (95% CI, 0–373) | - | No significant change | [4] |
| This compound | 2.5 | i.p., every 3 days | Significant regression | Not specified | No significant difference from control | [2][4] |
| This compound | 5.0 | i.p., every 3 days | 0 | 100% | Statistically significant difference from control | [2][4] |
| This compound | 7.5 | i.p., every 3 days | 0 | 100% | Statistically significant difference from control | [4] |
| This compound | 10 | i.p., every 3 days | 0 | 100% | Statistically significant difference from control | [4] |
In Vivo Efficacy of Bruceine A in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume Reduction (vs. Vehicle) | Mean Tumor Weight Reduction (vs. Vehicle) | Body Weight Change | Citation |
| Vehicle | - | Not specified | - | - | Stable | |
| Gemcitabine (Positive Control) | Not specified | Not specified | Significant reduction (p < 0.0001) | Significant reduction (p < 0.0001) | Stable | |
| Bruceine A | 1 | Not specified | Significant reduction (p < 0.05) | Significant reduction (p < 0.05) | Stable | |
| Bruceine A | 2 | Not specified | Significant reduction (p < 0.01) | Significant reduction (p < 0.01) | Stable | |
| Bruceine A | 4 | Not specified | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | Stable |
Experimental Protocols
General Guidelines for In Vivo Xenograft Studies
-
Animal Housing and Care:
-
Use immunodeficient mice (e.g., SCID, NOD/SCID, or athymic nude mice) aged 6-8 weeks.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
For intraperitoneal (i.p.) injection, dilute the stock solution with a sterile vehicle (e.g., 5% ethanol in saline) to the desired final concentration.
-
Protocol 1: Subcutaneous RPMI 8226 Multiple Myeloma Xenograft Model
-
Cell Culture:
-
Culture RPMI 8226 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
-
Cell Preparation and Implantation:
-
Wash harvested cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection every 3 days for the duration of the study.[4]
-
-
Endpoint and Analysis:
-
Monitor animal body weight and overall health twice weekly.
-
The study endpoint may be a predetermined tumor volume in the control group or a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure and record the final tumor weight.
-
Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or snap-frozen for molecular analysis (e.g., Western blotting).
-
Protocol 2: Subcutaneous MIA PaCa-2 Pancreatic Cancer Xenograft Model
-
Cell Culture:
-
Culture MIA PaCa-2 human pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
-
Cell Preparation and Implantation:
-
Wash harvested cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors are established (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily or every other day) via i.p. injection.
-
-
Endpoint and Analysis:
-
Monitor animal body weight and overall health regularly.
-
Measure and record the final tumor weight.
-
Process tumor tissue for further analysis as described in Protocol 1.
-
Visualizations
Signaling Pathways Modulated by this compound and Related Quassinoids
Caption: Signaling pathways affected by this compound.
Experimental Workflow for In Vivo Xenograft Studies
References
- 1. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple myeloma regression mediated by bruceantin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brucein D imparts a growth inhibitory effect in multiple myeloma cells by abrogating the Akt-driven signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Bruceantin Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of (-)-Bruceantin drug delivery systems. Due to its potent anticancer activity and challenges with poor bioavailability and systemic toxicity, encapsulation of this compound in nanoparticle and liposomal carriers presents a promising strategy to enhance its therapeutic index.[1][2] This document outlines detailed protocols for the preparation of such systems, methods for their characterization, and a summary of relevant biological pathways.
Introduction to this compound
This compound is a quassinoid, a class of natural products known for their bitter taste, that has demonstrated significant antineoplastic properties.[3] Its primary mechanism of action involves the potent inhibition of protein synthesis, leading to the induction of apoptosis in cancer cells.[1] Key signaling pathways affected by this compound include the downregulation of c-MYC, activation of the mitochondrial apoptotic pathway, and modulation of the MAPK signaling pathway.[2][4][5][6] Despite its promise, its clinical development has been hindered by its poor water solubility and associated low bioavailability.[2] Encapsulating this compound into drug delivery systems like nanoparticles and liposomes can help overcome these limitations.[1]
Data Presentation: Physicochemical Characterization
The successful formulation of this compound delivery systems requires rigorous physicochemical characterization. The following tables summarize typical quantitative data for various nanoparticle and liposomal formulations. While specific data for this compound-loaded systems is limited in publicly available literature, these tables provide representative values for similar drug delivery systems.
Table 1: Representative Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation Type | Drug | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Docetaxel & Brusatol | PLGA | ~180 | < 0.2 | -20 to -30 | 5-10 | > 80 | [7] |
| Solid Lipid Nanoparticles | Troxerutin | Glyceryl monostearate | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | ~5 | 83.62 | [8] |
| Solid Lipid Nanoparticles | Silibinin | Stearic acid, Brij 78 | 204.7 ± 17.5 | 0.191 ± 0.085 | -20.5 ± 8.9 | 3.69 ± 0.18 | 98.09 ± 0.36 | [9] |
| Chitosan Nanoparticles | Curcumin | Chitosan | 150-250 | ~0.3 | +20 to +40 | ~10 | > 70 | [10] |
Table 2: Representative Physicochemical Properties of Drug-Loaded Liposomes
| Formulation Type | Drug | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Stealth Liposomes | Brucine | SPC/HSPC, Cholesterol, DSPE-PEG | 85-100 | < 0.2 | -15 to -25 | > 90 | [11] |
| Cationic Liposomes | Lutein | DPPC, Cephalin, SA | ~150 | < 0.3 | +30 to +40 | 98.8 ± 0.3 | [9] |
| Conventional Liposomes | Coumarin & Phenyl Butyric Acid | DPPC, Cholesterol | 155.6 ± 10.3 | 0.086 ± 0.5 | -10 to -20 | 25-53 | [12] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles and liposomes are provided below.
This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable polymer matrix such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of a volatile organic solvent like DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 50 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator (on ice to prevent overheating) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate. A rotary evaporator can be used for more efficient solvent removal.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge again for each wash.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., sucrose or trehalose) can be added before freezing.
This is a common method for preparing liposomes encapsulating hydrophobic drugs within the lipid bilayer.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids (e.g., 100 mg) and cholesterol (e.g., 25 mg) along with this compound (e.g., 10 mg) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., 10 mL of PBS, pH 7.4) by rotating the flask. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the liposome suspension using a bath or probe sonicator.
-
Extrusion: For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle or liposome suspension in an appropriate solvent (e.g., deionized water or PBS). Place the diluted sample in a cuvette and measure the particle size, PDI, and zeta potential according to the instrument's instructions. An acceptable PDI is typically below 0.3, indicating a homogenous population of particles.[8] The zeta potential provides an indication of the surface charge and the stability of the formulation in suspension.[11][13][14][15]
3.3.2. Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
To determine the total amount of drug, dissolve a known amount of the lyophilized nanoparticles or liposomes in a suitable organic solvent to disrupt the carrier and release the encapsulated drug.
-
To determine the amount of encapsulated drug, centrifuge the formulation and measure the drug concentration in the supernatant (unencapsulated drug).
-
Quantify the drug concentration using a validated HPLC or UV-Vis method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
3.3.3. In Vitro Drug Release
-
Method: Dialysis method.[20]
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle or liposome suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the carrier.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.[1][4][21]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Characterization of Curcumin Loaded Chitosan Nanoparticles: Implications in Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. japsonline.com [japsonline.com]
- 13. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dimeric drug polymeric nanoparticles with exceptionally high drug loading and quantitative loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
(-)-Bruceantin solubility and preparation for experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Bruceantin is a quassinoid, a type of natural product, first isolated from the plant Brucea antidysenterica. It has demonstrated significant potential as an antitumor agent due to its cytotoxic effects against a variety of cancer cell lines[1][2]. The primary mechanism of action of this compound is the inhibition of protein synthesis, which leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells[2][3][4]. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for experimental use, and key in vitro assays to assess its biological activity.
Physicochemical Properties and Solubility
This compound is a white solid compound. Proper dissolution is critical for accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Method/Comments |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (182.29 mM) | Ultrasonic assistance is needed. It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can affect solubility[5]. |
| DMSO | Soluble | Various suppliers offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM[5][6]. |
Preparation of this compound Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed.
Experimental Protocols: Preparation of 10 mM this compound Stock Solution in DMSO [7]
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)[5]
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to reach room temperature for 15-20 minutes to prevent moisture condensation.
-
Weighing: On an analytical balance, tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.49 mg of this compound (Molecular Weight: 548.58 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved after vortexing, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear[7].
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year)[7][8].
Mandatory Visualization: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
In Vitro Experimental Protocols
The following are protocols for key in vitro experiments to evaluate the cytotoxic and apoptotic effects of this compound.
Experimental Protocols: Cell Viability (MTT) Assay [9][10][11]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity[10]. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocols: Apoptosis Assay (Annexin V-FITC/PI Staining) [3][10][11]
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action and Signaling Pathway
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway[3][5][10]. This is initiated by cellular stress, such as the inhibition of protein synthesis. A key event is the downregulation of the c-Myc oncogene[1][5][10]. This leads to a disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death[3][5].
Mandatory Visualization: this compound-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bruceantin | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Stability of (-)-Bruceantin in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin is a naturally occurring quassinoid with potent antitumor and antileukemic properties. Its therapeutic potential is the subject of ongoing research. As with many complex natural products, the stability of this compound in solution is a critical factor for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential pharmaceutical formulations. These application notes provide a summary of the known stability characteristics of this compound and related compounds, along with detailed protocols for assessing its stability.
Chemical Structure and Potential Sites of Degradation
This compound is a complex ester and contains lactone functionalities, which are susceptible to hydrolysis, particularly under non-neutral pH conditions. The ester group is a primary site for hydrolytic cleavage, which can be catalyzed by both acidic and basic conditions. Elevated temperatures and exposure to light may also contribute to its degradation.
Summary of Stability Data
Direct quantitative stability data for this compound in various solutions is limited in publicly available literature. However, based on the general characteristics of quassinoids and available information for related compounds, the following qualitative stability profile can be inferred.
Table 1: General Stability Profile of this compound in Solution
| Parameter | Stability Profile | Recommendations |
| pH | Susceptible to hydrolysis at non-neutral pH. Greater stability is expected at a near-neutral pH. | Prepare fresh solutions in buffered media (pH ~7.2-7.4) for immediate use in cell-based assays. Avoid prolonged storage in aqueous buffers. |
| Temperature | Degradation rate is expected to increase with temperature. | For short-term storage of aqueous dilutions, keep on ice. For long-term storage of stock solutions, store at -20°C or -80°C. |
| Solvent | Soluble in DMSO. Aqueous solubility is limited. | Prepare high-concentration stock solutions in anhydrous DMSO. Minimize the final concentration of DMSO in aqueous working solutions to avoid precipitation and potential cellular toxicity. |
| Light | Potential for photolytic degradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Maximum Recommended Storage |
| Stock Solution | Anhydrous DMSO | 1-10 mM | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | |||
| Aqueous Working Dilutions | Cell Culture Media / PBS | As required | 2-8°C (on ice) | Prepare immediately before use. |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
The following protocols describe a general framework for conducting forced degradation studies and for the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and degradation pathways.
4.1.1. Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
4.1.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Preparation for Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 4.2.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products.
4.2.1. HPLC System and Conditions (Example)
-
Instrument: HPLC with UV/PDA detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., start with a lower percentage of acetonitrile and gradually increase).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4.2.2. Method Validation
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 4.1 are used to demonstrate the specificity of the method in separating the parent drug from its degradation products.
Signaling Pathways and Experimental Workflows
This compound is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways.
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for a forced degradation study.
Conclusion
References
Application Notes and Protocols: Flow Cytometry Analysis of (-)-Bruceantin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin, a quassinoid isolated from the plant Brucea javanica, has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of protein synthesis by targeting the peptidyl transferase center on the ribosome, which interferes with translation.[3][4] This disruption of protein production leads to a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis, cell cycle distribution, and reactive oxygen species (ROS) production in cancer cells treated with this compound, along with data presentation guidelines and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by:
-
Inducing Apoptosis: It triggers programmed cell death through both intrinsic and extrinsic pathways. A key mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and caspase-9.[2][5] This process is also regulated by the differential expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[2]
-
Causing Cell Cycle Arrest: By interfering with the synthesis of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.[6]
-
Modulating Signaling Pathways: The compound has been shown to modulate critical signaling pathways that govern cancer cell growth and survival, including the PI3K/AKT/mTOR and MAPK pathways.[1][2]
-
Inducing Reactive Oxygen Species (ROS): Some related quassinoids have been shown to increase intracellular ROS levels, which can contribute to apoptosis.[7]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 92.7 ± 1.5 |
| This compound | 10 | 15.8 ± 2.3 | 8.5 ± 1.2 | 75.7 ± 3.1 |
| This compound | 50 | 35.2 ± 4.1 | 18.9 ± 2.5 | 45.9 ± 5.7 |
| This compound | 100 | 58.6 ± 6.5 | 25.3 ± 3.4 | 16.1 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 3.2 | 28.1 ± 2.1 | 16.5 ± 1.8 |
| This compound | 10 | 65.2 ± 4.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| This compound | 50 | 78.9 ± 5.5 | 10.3 ± 1.4 | 10.8 ± 1.2 |
| This compound | 100 | 85.1 ± 6.3 | 5.7 ± 0.9 | 9.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Reactive Oxygen Species (ROS) Detection in Cancer Cells Treated with this compound
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of DCFDA | Fold Change in ROS vs. Control |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 10 | 225 ± 35 | 1.5 |
| This compound | 50 | 450 ± 50 | 3.0 |
| This compound | 100 | 750 ± 65 | 5.0 |
| Positive Control (e.g., H₂O₂) | - | 900 ± 80 | 6.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V-FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of cells with compromised membranes, indicative of late apoptosis or necrosis.[8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at an appropriate density to achieve 70-80% confluency after 24 hours. Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Use appropriate compensation settings for FITC and PI channels.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells as described previously.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI.[10]
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay measures the levels of intracellular ROS using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[11] H2DCFDA is non-fluorescent until the acetate groups are removed by intracellular esterases, and it is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as in the apoptosis protocol.
-
Loading with H2DCFDA: After the desired treatment time, remove the medium and wash the cells with PBS.
-
Add fresh, pre-warmed medium containing H2DCFDA (typically 5-10 µM) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells as described previously.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and immediately analyze the fluorescence intensity of DCF using a flow cytometer, typically in the FITC channel.
Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound-induced cell cycle arrest pathway.
References
- 1. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Induction of Reactive Oxygen Species Generation Inhibits Epithelial-Mesenchymal Transition and Promotes Growth Arrest in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Bruceantin in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin, a quassinoid isolated from Brucea antidysenterica, has demonstrated potent antitumor activity.[1] Its primary mechanism of action involves the inhibition of protein synthesis, which leads to the induction of apoptosis and the downregulation of oncoproteins with short half-lives, such as c-MYC.[2] While early clinical trials of this compound as a monotherapy showed limited success due to toxicity, there is renewed interest in its potential as part of a combination chemotherapy regimen.[1] The rationale for combining this compound with other cytotoxic agents lies in the potential for synergistic effects, where the combination is more effective than the sum of the individual drugs. This can allow for lower doses of each agent, potentially reducing toxicity while enhancing therapeutic efficacy.
These application notes provide an overview of the preclinical evidence for the use of this compound analogs in combination with standard chemotherapy agents and offer detailed protocols for key experiments to evaluate such combinations. Due to the limited availability of published data on this compound in combination therapies, this document will focus on its close structural analogs, brusatol and bruceine D, as surrogates to illustrate the principles and methodologies.
Rationale for Combination Therapy
The primary anticancer effect of this compound and its analogs is the potent inhibition of protein synthesis.[2] This leads to a cascade of downstream effects, including the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest.[3] This mechanism provides a strong basis for synergy with chemotherapy agents that act through different mechanisms, such as DNA damage (e.g., cisplatin) or microtubule disruption (e.g., paclitaxel). By inhibiting the synthesis of proteins crucial for DNA repair or cell survival, this compound and its analogs can lower the threshold for apoptosis induction by other agents.
Data Presentation: Synergistic Effects of this compound Analogs with Chemotherapy Agents
The following tables summarize the available quantitative data from preclinical studies on the combination of brusatol and bruceine D with various chemotherapy drugs.
Table 1: In Vitro Cytotoxicity of Brusatol and Bruceine D as Single Agents and in Combination
| Cell Line | Drug 1 | IC50 (Drug 1) | Drug 2 | IC50 (Drug 2) | Combination | IC50 (Combination) | Combination Index (CI) | Synergy/Antagonism | Reference |
| CT-26 (Colorectal Cancer) | Brusatol | 0.27 µg/mL | Cisplatin | 0.81 µg/mL | Brusatol + Cisplatin | 0.19 µg/mL | <1 | Synergy | [3] |
| SKOV-3 (Ovarian Cancer) | Bruceine D | 33.54 µM | Paclitaxel | - | Bruceine D (10 µM) + Paclitaxel | - | - | Enhanced Apoptosis | [4][5] |
| A2780 (Ovarian Cancer) | Bruceine D | 18.04 µM | Paclitaxel | - | Bruceine D (≥ 5 µM) + Paclitaxel (5 nM) | - | Enhanced Proliferation Inhibition | [4] | |
| PANC-1 (Pancreatic Cancer) | Brusatol | - | Gemcitabine | - | Brusatol + Gemcitabine | - | - | Enhanced Growth Inhibition & Apoptosis | [6] |
| A549 (Lung Cancer) | Brusatol | - | Cisplatin | - | Brusatol + Cisplatin | - | - | Enhanced Apoptosis & Reduced Tumor Growth | [7][8] |
Note: IC50 values for combinations are often determined at a fixed ratio of the two drugs. A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3][9]
Table 2: In Vivo Antitumor Efficacy of Brusatol in Combination with Chemotherapy
| Cancer Model | Treatment Groups | Tumor Growth Inhibition | Key Findings | Reference |
| PANC-1 Xenograft (Pancreatic Cancer) | Vehicle, Brusatol, Gemcitabine, Brusatol + Gemcitabine | Combination treatment significantly reduced tumor growth compared to single agents. | Brusatol enhances the antitumor effects of gemcitabine. | [6] |
| A549 Xenograft (Lung Cancer) | DMSO, Cisplatin, Brusatol, Brusatol + Cisplatin | Combination treatment significantly reduced tumor size and weight. | Brusatol sensitizes xenografts to cisplatin treatment. | [8] |
Mandatory Visualizations
Caption: this compound inhibits protein synthesis, leading to apoptosis and cell cycle arrest.
Caption: Workflow for evaluating the synergistic effects of drug combinations in vitro and in vivo.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50 and Synergy
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., CT-26, SKOV-3, PANC-1)
-
Complete cell culture medium
-
This compound or analog (e.g., Brusatol)
-
Chemotherapy agent (e.g., Cisplatin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C.[3]
-
Drug Preparation: Prepare stock solutions of this compound/analog and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and their combinations in culture medium.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of the single agents or their combination. For combination studies, a constant ratio of the two drugs is often used. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48 hours at 37°C.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single agent and the combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3][9]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound/analog, the chemotherapy agent, or their combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Apoptotic Markers
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol focuses on key proteins involved in the apoptotic pathway, such as the Bcl-2 family (anti-apoptotic Bcl-2, pro-apoptotic Bax) and caspases (procaspase-3, cleaved caspase-3).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 are indicative of apoptosis induction.[3]
In Vivo Xenograft Tumor Model
Principle: This model evaluates the antitumor efficacy of a combination therapy in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cells (e.g., PANC-1, A549)
-
This compound/analog and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 80-100 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, single agents, combination).[8]
-
Drug Administration: Administer the drugs according to a predetermined schedule. For example, brusatol (2 mg/kg) and cisplatin (2 mg/kg) can be administered by intraperitoneal (i.p.) injection every other day for a total of five times.[8]
-
Tumor Measurement: Measure tumor volume with calipers every few days using the formula: Volume = (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor volumes and weights between the different treatment groups to assess the antitumor efficacy of the combination therapy.
Conclusion
The available preclinical data on this compound analogs suggest a strong potential for synergistic antitumor effects when combined with conventional chemotherapy agents. The proposed mechanisms of action and the experimental protocols outlined in these application notes provide a framework for researchers to further investigate and validate the therapeutic potential of this compound in combination regimens. Such studies are crucial for the rational design of future clinical trials aimed at improving outcomes for cancer patients.
References
- 1. Taxol sensitizes human ovarian cancer cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (-)-Bruceantin Experiments
Welcome to the technical support center for (-)-Bruceantin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the potent inhibition of eukaryotic protein synthesis.[1][2] It specifically targets the 60S ribosomal subunit, interfering with the peptidyl transferase reaction, which is a critical step in the elongation of the polypeptide chain.[1] This leads to a rapid shutdown of cellular protein production.[1]
Q2: Why am I observing inconsistent IC50 values in my cell viability assays?
A2: Inconsistent IC50 values can arise from several factors, including variations in cell seeding density, the final concentration of the solvent (e.g., DMSO), and incubation time.[3] It is crucial to ensure cells are in the exponential growth phase and that the solvent concentration is not cytotoxic (typically <0.5%).[3]
Q3: My this compound sample is difficult to dissolve. What is the recommended procedure?
A3: this compound has poor water solubility and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[4] For in vitro experiments, this stock solution can be further diluted in the culture medium. Ensure the final DMSO concentration in the culture medium is low to avoid toxicity.[4]
Q4: I am not detecting apoptosis after this compound treatment in my western blot. What could be the issue?
A4: A lack of detectable apoptosis could be due to a suboptimal concentration of this compound or an incorrect timepoint for analysis.[3] It is recommended to perform a dose-response experiment to find the optimal concentration for inducing apoptosis in your specific cell line. Additionally, a time-course experiment is crucial to identify the peak of apoptotic marker expression, such as cleaved caspase-3.[3]
Q5: Are there known off-target effects for this compound?
A5: While the primary target of this compound is the ribosome, it is possible that it interacts with other cellular targets.[4] If you observe cellular phenotypes inconsistent with protein synthesis inhibition, it may be due to off-target effects. Investigating other potential mechanisms, such as the modulation of specific signaling pathways, may be necessary.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
In Vitro Assay Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT). | Cell Seeding Density | Optimize cell seeding to ensure cells are in an exponential growth phase during the experiment.[3] |
| Solvent Concentration | Keep the final solvent concentration (e.g., DMSO) consistent and below cytotoxic levels (typically <0.5%).[3][5] | |
| Incubation Time | Standardize the incubation time with this compound as its cytotoxic effects are time-dependent.[6] | |
| Reagent Quality | Use fresh, high-quality reagents. For MTT assays, ensure complete solubilization of formazan crystals.[3] | |
| Cell Line Authenticity | Regularly authenticate your cell lines to prevent misidentification or cross-contamination.[3] | |
| Low or no cytotoxic effect at expected concentrations. | Compound Inactivity | Test the compound on a sensitive, positive control cell line (e.g., RPMI 8226) to verify its activity.[4][7] |
| Cell Line Resistance | Determine the IC50 value for your specific cell line using a dose-response curve to assess its sensitivity.[4] | |
| Solubility Issues | Ensure the compound is fully dissolved in the culture medium. Visually inspect for any precipitation.[4] | |
| High background in apoptosis assays. | Sub-optimal Assay Conditions | Optimize the assay by titrating reagent concentrations and incubation times. Include appropriate positive and negative controls.[4] |
| Solvent Toxicity | Run a solvent control with the same concentration of solvent used to dissolve this compound to check for apoptosis induction by the solvent itself.[4] | |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[4] |
Western Blotting Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of detectable apoptosis after this compound treatment. | Suboptimal this compound Concentration | Perform a dose-response experiment to find the optimal concentration for inducing apoptosis in your cell line.[3] |
| Incorrect Timepoint | Conduct a time-course experiment to determine the peak expression of apoptotic markers like cleaved caspase-3.[3] | |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein are loaded for each sample. Use a housekeeping protein to verify equal loading.[3] | |
| Inconsistent down-regulation of c-Myc expression. | Cell-Type Dependence | Be aware that the regulation of c-Myc by this compound can be cell-type dependent. Characterize the c-Myc status and its regulatory network in your specific cell model.[4] |
| Variability in housekeeping protein levels. | Effect of this compound on Protein Synthesis | Since this compound is a protein synthesis inhibitor, it can affect the levels of housekeeping proteins. Validate your chosen housekeeping protein to ensure its expression remains constant under your experimental conditions.[8] |
Quantitative Data
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | [7][9] |
| U266 | Multiple Myeloma | 49 nM | [7][9] |
| H929 | Multiple Myeloma | 115 nM | [7][9] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [7] |
| BV-173 | Leukemia | < 15 ng/mL | [7][9] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [7][9] |
| MIA PaCa-2 | Pancreatic Cancer | 781 nM | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[7][11]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[12][13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.[7]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[5][11]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of apoptosis-related proteins following this compound treatment.[15]
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL detection system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.[13]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[13]
Visualizations
This compound-Induced Apoptotic Signaling Pathway
This diagram illustrates the key events in the intrinsic apoptosis pathway initiated by this compound.
Caption: this compound induces apoptosis via protein synthesis inhibition.
General Experimental Workflow for In Vitro Efficacy
This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for evaluating this compound's in vitro efficacy.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent experimental results.
Caption: A logical guide to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (-)-Bruceantin Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-Bruceantin concentration for their assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quassinoid compound that primarily acts as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] It specifically targets the 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby inhibiting the elongation step of translation.[1] This inhibition of protein synthesis leads to the depletion of short-lived oncoproteins critical for cancer cell survival, such as c-Myc, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest.[2][4][5]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, it is recommended to perform a dose-response study over a broad concentration range to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A common starting range is from 1 nM to 10 µM, often using serial dilutions.[6] Based on published data, the IC50 of this compound can vary significantly between different cell lines, from low nanomolar to higher concentrations.[4][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][7] It is crucial to ensure the compound is fully dissolved; gentle warming may be necessary.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store the stock solution at -20°C or -80°C for long-term stability.[7][8]
Q4: Which key signaling pathways are affected by this compound?
A4: The primary consequence of this compound's inhibition of protein synthesis is the activation of the intrinsic apoptotic pathway.[2][5] This involves mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[4][5] Additionally, this compound treatment leads to the downregulation of key survival pathways and oncoproteins, most notably c-Myc.[2][4] Some studies also suggest its influence on the MAPK signaling pathway.[5]
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Compound Inactivity. The this compound sample may have degraded due to improper storage or handling.
-
Troubleshooting Step: Test the compound on a known sensitive positive control cell line, such as RPMI 8226, to verify its activity.[7]
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be inherently resistant to this compound.
-
Troubleshooting Step: Perform a dose-response curve with a wider and higher concentration range to determine the IC50 value for your specific cell line.[7] Consider testing different cell lines if resistance is suspected.
-
-
Possible Cause 3: Solubility Issues. The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Troubleshooting Step: Ensure the DMSO stock solution is clear and fully dissolved before diluting it in the culture medium. Visually inspect for any precipitation.[9]
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the assay plate can lead to significant variations.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding. Use appropriate techniques to avoid edge effects in multi-well plates.[10]
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to incorrect final concentrations of this compound.
-
Troubleshooting Step: Regularly calibrate pipettes and use proper pipetting techniques.
-
-
Possible Cause 3: Inconsistent Incubation Times. The cytotoxic effects of this compound are time-dependent.
-
Troubleshooting Step: Standardize the incubation time across all experiments. For initial characterization, consider a time-course experiment (e.g., 24, 48, and 72 hours).[10]
-
Issue 3: Unexpected off-target effects are observed.
-
Possible Cause: Compound Promiscuity. While the primary target is the ribosome, this compound may have other cellular interactions.
-
Troubleshooting Step: To confirm that the observed phenotype is due to protein synthesis inhibition, consider using other protein synthesis inhibitors with different structures (e.g., cycloheximide) to see if they produce a similar effect.[11]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | Highly sensitive, associated with strong c-MYC downregulation.[6] |
| U266 | Multiple Myeloma | 49 nM | |
| H929 | Multiple Myeloma | 115 nM | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | |
| BV-173 | Leukemia | < 15 ng/mL | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |
| HL-60 | Leukemia | 12.2 nM | Induction of apoptosis after 24 hours.[4] |
| MIA PaCa-2 | Pancreatic Cancer | 0.781 µM |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[2][5]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Treat the cells with various concentrations for a specified time (e.g., 24, 48, or 72 hours).[2][5] Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5] Cell viability is expressed as a percentage of the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[5]
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bruceantin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bruceantin | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
(-)-Bruceantin solubility issues and solutions
Welcome to the (-)-Bruceantin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use newly opened, hygroscopic DMSO for the best results, as absorbed water can impact solubility.[3] For complete dissolution, ultrasonic treatment may be necessary.[3]
Q2: What are the known solubility concentrations of this compound in DMSO?
A2: Reported solubility concentrations in DMSO vary by supplier but are generally high, with values of 10 mg/mL and 100 mg/mL being cited.
Q3: How should I prepare this compound for in vitro cell culture experiments?
A3: For in vitro assays, a common practice is to first prepare a concentrated stock solution in DMSO.[1][4] This stock solution is then serially diluted in complete cell culture medium to achieve the desired final concentrations for your experiment.[1][2][4] It is critical to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[2]
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide for detailed solutions.
Q5: How can I improve the bioavailability of this compound for in vivo studies?
A5: Due to its poor aqueous solubility, delivering this compound in vivo can be challenging.[5] Advanced formulation strategies are often necessary to improve bioavailability. These can include the use of co-solvents, and nanoformulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[5][6]
Solubility Data
| Solvent | Reported Solubility | Molar Concentration (at 100 mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 182.29 mM | Ultrasonic treatment may be required. Use of fresh, hygroscopic DMSO is recommended.[3] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 18.23 mM | Data from an alternative supplier. |
Molecular Weight of this compound: 548.58 g/mol
Troubleshooting Guide: Compound Precipitation in Cell Culture
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | Solvent Shock: The rapid change in solvent environment from DMSO to aqueous media can cause the compound to crash out of solution. | 1. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. 2. Add stock to media slowly: Add the DMSO stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations. 3. Lower the stock concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution and add a correspondingly larger volume to your media, while still maintaining a low final DMSO percentage. |
| The final diluted solution appears cloudy or forms a precipitate over time in the incubator. | Low Aqueous Solubility: The compound's concentration in the final working solution may exceed its solubility limit in the aqueous cell culture medium. | 1. Reduce the final concentration: Test a lower final concentration of this compound in your experiment. 2. Increase serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the media can help to keep hydrophobic compounds in solution through protein binding. 3. Use of solubility enhancers: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with your experimental setup. |
| Inconsistent precipitation between experiments. | Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation within the stock. | 1. Aliquot the stock solution: After preparing your initial concentrated stock in DMSO, divide it into smaller, single-use aliquots and store them at -20°C or -80°C. 2. Prepare fresh dilutions: Always prepare fresh dilutions in cell culture media for each experiment from a new aliquot of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.[2]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).[2]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[7]
Protocol 3: Formulation of this compound using a Co-solvent System for In Vivo Studies
Objective: To prepare a solution of this compound for intraperitoneal or intravenous administration in animal models. This is a general guideline and may require optimization.
Materials:
-
This compound powder
-
DMSO
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated primary stock.
-
In a separate sterile tube, prepare the vehicle solution. A common co-solvent system consists of a mixture of DMSO, PEG300/400, Tween-80, and saline. A typical ratio to start with could be 5-10% DMSO, 30-40% PEG, 5-10% Tween-80, and the remainder saline.
-
Slowly add the this compound DMSO stock to the vehicle solution while vortexing to ensure proper mixing and to avoid precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, the ratios of the co-solvents may need to be adjusted.
-
It is recommended to keep the final DMSO concentration in the injectable solution as low as possible.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting protein synthesis, which leads to the downregulation of short-lived oncoproteins like c-Myc. This triggers the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Efficacy
A typical workflow to evaluate the in vitro efficacy of this compound involves a series of assays to determine its cytotoxic and mechanistic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpsm.com [ijpsm.com]
Navigating (-)-Bruceantin Experiments: A Technical Support Center
Welcome to the technical support center for (-)-Bruceantin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and inconsistencies encountered when working with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Question/Issue | Potential Cause | Recommended Solution |
| Why am I observing high variability in my cell viability assay (e.g., MTT, XTT) results? | 1. Inconsistent Cell Seeding: Uneven cell distribution in microplates. 2. Compound Solubility: this compound has poor aqueous solubility and may precipitate in culture medium.[1][2] 3. Pipetting Errors: Inaccurate liquid handling. 4. Edge Effects: Evaporation in the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before and during plating.[3] 2. Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Vortex the stock solution before each use.[1][4] 3. Regularly calibrate pipettes.[1] 4. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[3] |
| My this compound sample shows low or no cytotoxic effect at expected concentrations. | 1. Compound Inactivity: Degradation of the this compound sample. 2. Cell Line Resistance: The chosen cell line may be inherently resistant.[1] 3. Suboptimal Incubation Time: The duration of treatment may be insufficient. | 1. Test the compound on a known sensitive cell line (e.g., RPMI 8226) to verify its activity.[1] 2. Determine the IC50 value for your specific cell line with a dose-response curve.[1] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5] |
| I'm seeing inconsistent down-regulation of c-MYC expression across different cell lines. | Cell-Type Dependence: The effect of this compound on c-MYC is not universal and can be influenced by the genetic and signaling background of each cell line. While it down-regulates c-MYC in cell lines like RPMI 8226, this is not always the case in others.[1][6] | Characterize the c-MYC status and its regulatory network in your specific cell model to better understand the observed effects.[1] |
| My apoptosis assay results (e.g., Annexin V) are ambiguous or show high background. | 1. Single Assay Limitation: Relying on one method may be misleading. 2. Suboptimal Assay Conditions: The protocol may not be optimized for your cell line. 3. Solvent Toxicity: High concentrations of DMSO can induce apoptosis.[1] | 1. Use multiple, independent assays to measure different hallmarks of apoptosis (e.g., Annexin V for membrane changes, DAPI/Hoechst for nuclear condensation, and caspase activity assays).[1] 2. Titrate reagent concentrations and optimize incubation times. Include appropriate positive and negative controls.[1] 3. Run a solvent control with the same DMSO concentration as your highest this compound treatment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein synthesis in eukaryotic cells.[7][8] It primarily targets the peptidyl transferase reaction, a critical step in the elongation phase of translation, by binding to the A-site of the ribosome.[8] This leads to a disruption in the production of essential proteins, ultimately causing cell cycle arrest and apoptosis.[8]
Q2: Why did this compound fail in clinical trials?
A2: Phase I and II clinical trials of this compound for metastatic breast cancer and malignant melanoma were terminated due to a lack of objective tumor regression and the occurrence of severe, dose-limiting toxicities, most notably hypotension.[6][9][10] The therapeutic window proved to be too narrow, with adverse effects outweighing the minimal clinical benefit observed.[9]
Q3: How should I prepare and store this compound?
A3: this compound has poor water solubility and should be dissolved in an organic solvent like DMSO to create a stock solution.[1] For in vitro experiments, this stock can be further diluted in culture medium. It is crucial to keep the final DMSO concentration low (typically under 0.5%) to avoid toxicity.[1] Store the stock solution at -20°C and avoid repeated freeze-thaw cycles.[11] For in vivo studies, more complex formulations may be required.[1]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary downstream effect of this compound's protein synthesis inhibition is the induction of apoptosis. This is mediated through the intrinsic (mitochondrial) pathway, involving mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[12] Additionally, this compound is known to down-regulate the expression of the oncoprotein c-MYC in sensitive cell lines.[6] Some studies also suggest its involvement in modulating the Notch signaling pathway in multiple myeloma cancer stem cells.[13]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| RPMI 8226 | Multiple Myeloma | 13 nM (~7 ng/mL) | [12][14] |
| U266 | Multiple Myeloma | 49 nM | [12][14] |
| H929 | Multiple Myeloma | 115 nM | [12][14] |
| BV-173 | Leukemia | < 15 ng/mL | [12][14] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [12][14] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [14] |
Comparison of this compound in Phase II Clinical Trials (Early 1980s)
| Metastatic Breast Cancer | Number of Patients | Objective Response Rate (ORR) |
| This compound | 15 | 0% |
| Malignant Melanoma | Number of Patients | Objective Response Rate (ORR) |
| This compound | 22 | 9% (2 partial responses) |
| Data compiled from historical clinical trial reports.[9][10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same DMSO concentration).[15]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).[15]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[15]
-
Cell Washing: Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
Protocol 3: Western Blot Analysis for c-MYC and Apoptosis Markers
This protocol details the detection of specific proteins to assess the molecular effects of this compound.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[15][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15][17]
-
Detection: Visualize the protein bands using an ECL detection system.[15][17]
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental and troubleshooting workflow.
Caption: Logical flow of this compound's clinical trial failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bruceantin inhibits multiple myeloma cancer stem cell proliferation [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: (-)-Bruceantin Off-Target Effects Investigation
Welcome to the technical support center for researchers utilizing (-)-Bruceantin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: The primary and well-documented on-target mechanism of this compound is the potent inhibition of eukaryotic protein synthesis.[1] It specifically targets the 60S large ribosomal subunit, binding to the A-site and interfering with the peptidyl transferase reaction.[1] This action blocks the elongation step of translation, leading to a rapid and global shutdown of protein production.[1] Consequently, short-lived proteins, many of which are critical oncoproteins like c-Myc, are rapidly depleted, leading to downstream effects such as cell cycle arrest and apoptosis.[2]
Q2: Are there any known off-target binding partners of this compound?
A2: Currently, specific off-target binding partners of this compound that are independent of the translational machinery have not been definitively identified in peer-reviewed literature. Most of its observed cellular effects can be attributed to the downstream consequences of its primary on-target activity—protein synthesis inhibition.[3] Therefore, any unexpected experimental outcomes should be investigated to distinguish between novel on-target biology and potential off-target interactions.
Q3: My observed cellular phenotype is not consistent with general protein synthesis inhibition. Could this be an off-target effect?
A3: It is possible. While many of this compound's effects are linked to shutting down translation, a phenotype that cannot be replicated by other protein synthesis inhibitors (e.g., cycloheximide) may suggest an off-target effect.[3] It could also indicate a unique downstream consequence of this compound's specific interaction with the ribosome that other inhibitors do not share. A systematic investigation is required to differentiate these possibilities.
Q4: How can I experimentally confirm that the effects I'm seeing are due to protein synthesis inhibition?
A4: You can perform several experiments to validate this:
-
Direct Measurement of Protein Synthesis: Use methods like the SUnSET assay (surface sensing of translation) or metabolic labeling with radioactive amino acids (e.g., ³⁵S-methionine/cysteine) to directly quantify the rate of global protein synthesis in the presence of this compound.
-
Western Blotting for Short-Lived Proteins: Treat cells with this compound and monitor the levels of proteins with short half-lives (e.g., c-Myc, Cyclin D1) and long-lived proteins (e.g., GAPDH, Tubulin). A rapid and selective decrease in short-lived proteins is a hallmark of protein synthesis inhibition.[3]
-
Comparative Analysis with Other Inhibitors: Treat your cells with other known protein synthesis inhibitors that have different chemical structures, such as cycloheximide or puromycin. If these compounds phenocopy the effects of this compound, it strongly suggests the observed phenotype is a consequence of on-target translation inhibition.[3]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment
-
Problem: You observe a cellular response (e.g., changes in a specific signaling pathway, morphological alterations) that is not readily explained by the known consequences of global protein synthesis inhibition.
-
Possible Causes:
-
The phenotype is a previously uncharacterized downstream effect of inhibiting protein synthesis in your specific cellular model.
-
The phenotype is a genuine off-target effect, where this compound interacts with one or more proteins other than the ribosome.
-
The observed effect is an artifact of the experimental conditions (e.g., compound stability, solvent effects).
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected phenotypes.
Issue 2: High Variability or Lack of Dose-Response in Off-Target Identification Assays
-
Problem: You are performing Thermal Proteome Profiling (TPP) or a similar proteomics-based method to identify off-targets, but the results are inconsistent between replicates or do not show a clear dose-dependent effect.
-
Possible Causes:
-
TPP: Inconsistent heating, inefficient cell lysis, or inaccurate protein quantification.
-
Chemical Proteomics: Inefficient immobilization of the compound, steric hindrance blocking protein interaction, or non-specific binding to the affinity matrix.
-
General: Compound instability in the experimental buffer or low abundance of the off-target protein.
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure highly consistent cell culture conditions (passage number, confluency), lysis procedures, and protein quantification across all samples.[3]
-
Optimize Heating Protocol (for TPP): Use a thermocycler with high accuracy and uniformity. Ensure consistent heating duration (typically 3 minutes) and cooling steps for all samples.[3]
-
Validate Probe/Bait (for Chemical Proteomics): If using an immobilized version of this compound, confirm that the modification does not abolish its primary activity (protein synthesis inhibition) in a parallel bioassay.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and, for chemical proteomics, a control with an inert molecule immobilized on the beads to identify non-specific binders.
-
Optimize Compound Concentration: Based on the on-target IC50 values, use a concentration range that is sufficient to engage potential lower-affinity off-targets (e.g., 10-100x the IC50 for protein synthesis inhibition).
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table provides a comparative overview of the cytotoxic potency of this compound, which is a reflection of its on-target activity. These values are critical for designing experiments, including those aimed at identifying off-target effects at supra-pharmacological concentrations.
| Cell Line | Cancer Type | IC50 Value | Additional Notes | Reference |
| RPMI 8226 | Multiple Myeloma | ~13 nM (~7 ng/mL) | Highly sensitive, associated with strong c-Myc downregulation. | [4][5] |
| U266 | Multiple Myeloma | 49 nM | [4][5] | |
| H929 | Multiple Myeloma | 115 nM | [4][5] | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [4] | |
| BV-173 | Leukemia | < 15 ng/mL | [4] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [4] |
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for Off-Target Identification
This method identifies protein-ligand interactions by measuring changes in protein thermal stability on a proteome-wide scale. Ligand binding typically stabilizes a protein, increasing its melting temperature.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. For each condition (Vehicle and this compound), prepare enough cells for 10-12 temperature points.
-
Treat one set of cells with this compound at a concentration sufficient to engage potential off-targets (e.g., 1-10 µM) for 1-2 hours. Treat the control set with vehicle (e.g., DMSO).
-
-
Heat Treatment and Lysis:
-
Harvest and wash cells with ice-cold PBS. Resuspend the cell pellets in PBS with protease inhibitors.
-
Aliquot the cell suspension for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C) using a PCR thermocycler, followed by 3 minutes at room temperature.
-
Lyse cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation (100,000 x g for 20 minutes at 4°C).[6]
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Perform a protein concentration assay (e.g., BCA) on each sample.
-
Reduce, alkylate, and digest the proteins to peptides using trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to determine the relative abundance of each protein at each temperature point.
-
Fit the data to a sigmoidal curve to generate a "melting curve" for each protein in both the vehicle and treated conditions.
-
A statistically significant shift in the melting temperature (Tm) of a protein in the this compound-treated sample compared to the vehicle control indicates a direct or indirect interaction.
-
Protocol 2: Compound-Centric Chemical Proteomics (CCCP)
This affinity-based pull-down approach uses an immobilized version of this compound to capture its interacting proteins from a cell lysate.
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or magnetic beads). The linker should be attached at a position that does not interfere with potential protein binding sites.
-
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-conjugated beads for 1-4 hours at 4°C.
-
As a negative control, incubate a parallel lysate sample with beads that have been blocked or conjugated to an inert molecule.
-
For competitive experiments, pre-incubate the lysate with an excess of free this compound before adding the beads. Proteins that are competed off are more likely to be specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer), a low pH buffer, or by competitive elution with a high concentration of free this compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Compare the list of identified proteins from the this compound beads to the negative control beads. Proteins enriched in the experimental sample are potential binding partners.
-
On-Target Signaling Pathway of this compound
The diagram below illustrates the established on-target mechanism of this compound, starting from its interaction with the ribosome and leading to downstream apoptotic events.
Caption: On-target signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Minimizing (-)-Bruceantin toxicity in control cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (-)-Bruceantin in control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity in control cells?
This compound is a potent inhibitor of protein synthesis in all eukaryotic cells.[1][2] It targets the 60S ribosomal subunit, preventing the elongation step of translation.[3] Since protein synthesis is a fundamental process for the survival of all cells, not just cancerous ones, this compound exhibits broad cytotoxicity.[1] This non-specific mechanism is the primary reason for its toxicity in control (non-cancerous) cell lines. The inhibition of protein synthesis leads to the depletion of essential proteins, particularly those with short half-lives, which can trigger cell cycle arrest and apoptosis.[2][3]
Q2: How can I determine the optimal concentration to minimize toxicity in control cells while maximizing efficacy in cancer cells?
The key is to identify a therapeutic window by performing a dose-response experiment. This involves treating your cancer cell line and your control cell line with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for each.[4] The goal is to find a concentration that is highly cytotoxic to the cancer cells but has a significantly lower effect on the control cells.
Recommended starting concentration range for a dose-response experiment: 1 nM to 10 µM.[4][5]
Q3: What is the effect of exposure time on toxicity, and how can I optimize it?
Toxicity is generally dependent on both dose and exposure time. Longer incubation times will typically result in lower IC50 values, indicating increased potency.[6] However, prolonged exposure can also increase toxicity in control cells.[4] It is crucial to perform a time-course experiment (e.g., treating cells for 12, 24, 48, and 72 hours) to find the shortest duration required to achieve the desired effect in your cancer cells while minimizing harm to your control cells.[4][6] For some cell lines, a 24-hour incubation has been shown to be effective.[6]
Q4: Are there any cell culture techniques that can help reduce non-specific cytotoxicity?
One technique that may offer some protection to normal cells is serum starvation. Some studies have shown that serum starvation can induce a state of proliferation arrest in normal cells, making them less susceptible to certain cytotoxic agents.[7] In contrast, cancer cells may be sensitized to the same agents under serum starvation conditions.[7] However, the effect is cell-type dependent and may only slightly attenuate the toxicity of some compounds.[8] It is recommended to test this empirically with your specific cell lines.
Q5: Can I use supplements like antioxidants to mitigate the toxicity of this compound?
While some drug-induced toxicities are mediated by oxidative stress and can be ameliorated by antioxidants, the primary toxicity of this compound stems from the direct inhibition of protein synthesis.[1][9] Although related compounds like Bruceine D have been shown to involve reactive oxygen species (ROS) in their mechanism of action, it is not the primary driver of this compound's effect.[10] The utility of antioxidants in mitigating this compound toxicity is not well-established and would need to be experimentally validated.
Q6: Is apoptosis the primary mode of cell death induced by this compound, and can this be modulated?
Yes, this compound induces apoptosis in sensitive cell lines.[11][12] The inhibition of protein synthesis leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase signaling pathway.[11][13] This apoptotic process can be modulated to some extent. The use of pan-caspase inhibitors, such as Z-VAD-FMK, can block the apoptotic cascade.[14][15] This can be a useful experimental tool to confirm that the observed cell death is indeed caspase-dependent apoptosis. However, inhibiting apoptosis may not entirely rescue the cells, as they may eventually die through other mechanisms like necrosis due to the shutdown of protein synthesis.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in both cancer and control cell lines | Concentration is too high: The concentration of this compound is likely above the therapeutic window for your specific cell lines.[4] | Perform a dose-response experiment: Treat both your cancer and control cell lines with a wide range of this compound concentrations to determine their respective IC50 values.[4] |
| Incubation time is too long: Prolonged exposure can lead to increased toxicity in all cell types.[4] | Optimize incubation time: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the shortest time required for the desired effect on cancer cells.[4] | |
| High sensitivity of the control cell line: Some normal cell lines are inherently more sensitive to protein synthesis inhibitors. | Use a more resistant control cell line: If possible, select a non-cancerous control cell line known to be more robust or have a slower proliferation rate.[4] | |
| Inconsistent results between experiments | Variability in cell health and density: Inconsistent cell passage number, confluency at the time of treatment, or overall cell health can lead to variable responses.[4] | Standardize cell culture conditions: Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) when treated. Use cells of a similar and low passage number.[4] |
| Inaccurate drug concentration: Errors in serial dilutions or improper storage of the this compound stock solution.[4][17] | Prepare fresh dilutions and validate stock concentration: Always prepare fresh serial dilutions for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C in single-use aliquots.[17] | |
| No observable therapeutic window between cancer and control cells | Similar sensitivity to protein synthesis inhibition: Both cell lines may have a similar reliance on rapid protein turnover. | Explore synergistic combinations: Consider combining a lower, less toxic dose of this compound with another agent that has a different mechanism of action and is more selective for cancer cells.[18] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| RPMI 8226 | Multiple Myeloma | ~13 nM | 24 hours[11] |
| U266 | Multiple Myeloma | 49 nM | 24 hours[11] |
| H929 | Multiple Myeloma | 115 nM | 24 hours[11] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | Not Specified[19] |
| BV-173 | Leukemia | < 15 ng/mL | Not Specified[11] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | Not Specified[11] |
| HL-60 | Promyelocytic Leukemia | 0.02 µM (EC50 for differentiation) | 4 days[11] |
| HEK-293T (Normal) | Embryonic Kidney | 676.8 ± 9.2 µM (related compound) | 24 hours[20] |
| 1BR3 (Normal) | Skin Fibroblast | > 10 µg/mL (related compound Bruceine D) | 72 hours[21] |
Note: Data for non-cancerous cell lines are limited. The provided values for normal cells are for related compounds and may not directly reflect the IC50 of this compound.
Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed both cancer and control cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.[5] Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[5]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.[6]
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimized duration. Include an untreated control.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[6]
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Experimental workflow for optimizing treatment.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
(-)-Bruceantin degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Bruceantin. The information is designed to address common issues related to its degradation and storage.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the handling and experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected loss of compound activity or inconsistent results. | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Ensure the solid compound is stored at -20°C, protected from light and moisture. Solutions should be stored at -80°C for long-term stability.[1] - Aliquot Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] - Use Freshly Prepared Solutions: For sensitive experiments, use freshly prepared dilutions from a frozen stock. |
| Cloudiness or precipitation observed in aqueous solutions. | Low aqueous solubility of this compound. | - Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before diluting with aqueous media.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. - pH Adjustment: Maintain a neutral pH of the final solution, as quassinoids can be unstable in acidic or basic conditions. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound. | - Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products. Hydrolysis of the ester or lactone functionalities are likely degradation pathways. - Perform Forced Degradation Studies: To confirm that your analytical method is stability-indicating, subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure they are resolved from the parent peak. |
| Variability in results between different batches of the compound. | Differences in purity or degradation state of the batches. | - Perform Quality Control: Run a standardized analytical method (e.g., HPLC) on each new batch to confirm its purity and identity before use. - Standardize Handling Procedures: Ensure consistent procedures for solution preparation and storage across all experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[1] It is crucial to protect the compound from light and moisture as it is hygroscopic and can be light-sensitive.[1] Storing in a desiccator is recommended.[1]
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent like DMSO.[1] For long-term storage, these stock solutions should be aliquoted into single-use vials and stored at -80°C, where they can be stable for up to 2 years.[1] For shorter-term storage, -20°C is acceptable for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: Why is it important to protect this compound from light?
A3: While specific photostability studies on this compound are not extensively published, complex natural products are often sensitive to light. Exposure to UV or visible light can lead to photodegradation, altering the chemical structure and reducing biological activity.[1] It is best practice to use amber vials or wrap containers in aluminum foil.[1]
Degradation
Q4: What are the primary degradation pathways for this compound?
A4: The chemical structure of this compound contains ester and lactone functionalities, which are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions. The presence of moisture can also facilitate hydrolytic degradation.[1] Oxidation is another potential degradation pathway, although specific oxidative degradation products have not been extensively characterized in the literature.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation:
-
Use freshly prepared solutions for your experiments.
-
Maintain the pH of your experimental media as close to neutral as possible.
-
Protect solutions from light, especially during long incubations.
-
If possible, conduct experiments at lower temperatures to slow down potential degradation reactions.
Q6: My HPLC analysis shows new peaks over time. What could they be?
A6: New peaks in your HPLC chromatogram likely represent degradation products. Given the structure of this compound, these could be products of hydrolysis of the ester side chain or the lactone ring. Without specific characterization data, it is difficult to identify the exact structures. A stability-indicating HPLC method is crucial to separate these degradants from the active compound.
Quantitative Data
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture.[1] |
| 4°C | 2 years | For shorter-term storage; protect from light and moisture.[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | For shorter-term storage in solvent; aliquot.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. An ultrasonic bath can be used to aid this process.[1]
-
Once fully dissolved, dispense the solution into single-use, light-protected (e.g., amber) vials.
-
Store the aliquots at -80°C for long-term storage.[1]
Stability-Indicating HPLC Method (General Protocol)
While a specific validated method for this compound is not detailed in the available literature, a general approach for a stability-indicating reverse-phase HPLC (RP-HPLC) method is as follows. Method development and validation would be required.
-
Column: A C18 column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is a common starting point.
-
Detection: A UV detector is appropriate; the specific wavelength should be optimized based on the UV spectrum of this compound.
-
Forced Degradation: To validate the method's stability-indicating properties, the following stress conditions should be applied:
-
Analysis: The stressed samples are analyzed to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
Caption: An overview of potential degradation pathways for this compound.
References
Technical Support Center: Improving (-)-Bruceantin Bioavailability for In Vivo Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (-)-Bruceantin. This guide provides troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this potent anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its in vivo bioavailability?
A1: this compound is a naturally occurring quassinoid with significant anti-neoplastic properties. Its mechanism of action involves the inhibition of protein synthesis and the induction of apoptosis in cancer cells.[1] The primary obstacle to its clinical development and in vivo efficacy is its very low aqueous solubility. This poor solubility leads to low and erratic oral bioavailability, making it difficult to achieve therapeutic plasma concentrations.[2][3]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound modulates several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. A thorough understanding of these pathways is essential for designing mechanistic studies and interpreting experimental results. The primary signaling pathways influenced by this compound include:
-
c-MYC Downregulation: this compound has been shown to decrease the expression of the c-MYC oncogene, a critical regulator of cell growth and proliferation.[4][5][6]
-
Caspase-Mediated Apoptosis: It activates the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[1][5][6]
-
p38 MAPK Activation: Evidence suggests that this compound and related quassinoids can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses that can lead to apoptosis.[7][8][9][10][11]
-
Notch Pathway Inhibition: Related quassinoids have been shown to inhibit the Notch signaling pathway, which is often dysregulated in cancer and plays a role in cancer stem cell maintenance.[12][13][14][15][16]
Troubleshooting Guide: Common Issues in this compound In Vivo Studies
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low and inconsistent plasma concentrations of this compound after oral administration. | Poor aqueous solubility and low dissolution rate of crystalline this compound in gastrointestinal fluids. | Formulation Strategy: Avoid administering this compound as a simple aqueous suspension. Employ solubility-enhancing formulations.Nanoformulations: Formulate this compound into nano-sized delivery systems to increase its surface area and dissolution rate. Promising approaches include: - Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form nanoemulsions in the GI tract, keeping the drug in a solubilized state. - Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can encapsulate the drug, improve stability, and provide controlled release.[17][18][19] |
| Precipitation of the compound in the dosing vehicle or after administration. | Incompatible excipients, improper formulation parameters, or inherent instability of the formulation. | Excipient Screening: Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants to select the most suitable components for your formulation.Formulation Optimization: Use pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable nanoemulsions.Stability Studies: Characterize your formulation for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency over time and under different storage conditions to ensure its stability. |
| High variability in pharmacokinetic data between individual animals. | Inconsistent dosing, physiological differences between animals, or instability of the formulation. | Standardize Dosing Procedure: Ensure accurate and consistent administration volumes and techniques. For oral gavage, ensure the formulation is homogenous before each administration.Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.Pre-formulation Stability: Confirm the stability of your this compound formulation under the conditions of your experiment. |
| Observed toxicity or adverse effects at presumed therapeutic doses. | High peak plasma concentrations (Cmax) due to rapid absorption from some formulations, or off-target effects. | Controlled Release Formulations: Consider using formulations like SLNs that can provide a more sustained release profile, potentially lowering Cmax and reducing toxicity.Dose-Ranging Studies: Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD) for your specific formulation and animal model.Route of Administration: If oral administration proves too toxic, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and achieve more predictable systemic exposure. |
Data Presentation: Pharmacokinetic Parameters of Quassinoid Formulations
While specific pharmacokinetic data for this compound nanoformulations is limited in publicly available literature, studies on related quassinoids provide valuable insights into the potential for bioavailability enhancement. The following tables summarize representative data from studies on Bruceine D and other poorly soluble drugs, illustrating the improvements achievable with nanoformulations compared to conventional suspensions.
Table 1: Representative Pharmacokinetic Parameters of Bruceine D (BD) Nanoemulsion vs. Aqueous Suspension in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| BD Aqueous Suspension | ~150 | ~1.5 | ~600 | 100 |
| BD Nanoemulsion | ~350 | ~2.6 | ~1500 | ~250 |
Note: Data are estimated based on graphical representations from the cited literature and serve for illustrative purposes.[20]
Table 2: Comparative Pharmacokinetic Parameters of a Poorly Soluble Drug (SS13) in Different Nanoparticle Formulations (Oral Administration)
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Bioavailability (%) |
| SS13 (Free Drug) | - | - | - | - |
| SS13 Solid Lipid Nanoparticles (SLN) | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 |
| SS13 PLGA Nanoparticles (NP) | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 |
Source: Adapted from a study on the BCS Class IV drug SS13.[17]
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Principle: This method involves dissolving this compound in a mixture of oil, surfactant, and co-surfactant that, upon gentle agitation in an aqueous medium, spontaneously forms a nanoemulsion.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the chosen surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the selected oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle magnetic stirring and observe the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Formulation Preparation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsifying region identified in the phase diagram.
-
Dissolve the required amount of this compound in the oil phase. Gentle heating may be applied if necessary.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear and homogenous liquid is formed.
-
-
Characterization:
-
The resulting SNEDDS pre-concentrate should be characterized for its self-emulsification time, and upon dilution, for droplet size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Principle: This "hot homogenization" technique involves dispersing a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-shear homogenization and subsequent cooling to form solid nanoparticles.[18]
Methodology:
-
Lipid and Surfactant Selection:
-
Choose a solid lipid with a melting point sufficiently above body temperature (e.g., glyceryl monostearate, Compritol® 888 ATO) and a suitable surfactant (e.g., Poloxamer 188, Tween 80).
-
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase: Heat a solution of the surfactant in purified water to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) at a high shear rate for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Cool down the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization:
-
The SLN dispersion should be characterized for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
-
Protocol 3: In Vivo Oral Administration and Pharmacokinetic Study in Rodents
Principle: This protocol outlines the oral administration of this compound formulations to rodents and the subsequent collection of blood samples for pharmacokinetic analysis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats or BALB/c mice, acclimated for at least one week before the experiment.
-
-
Dosing Solution Preparation:
-
Prepare the this compound formulation (e.g., SNEDDS or SLN dispersion) at the desired concentration. Ensure homogeneity before administration.
-
-
Administration:
-
Fast the animals overnight with free access to water.
-
Administer the formulation via oral gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: Quantification of this compound in Plasma using LC-MS/MS
Principle: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in a biological matrix, essential for pharmacokinetic studies. This protocol is adapted from a method for the related compound, Bruceantinol.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL plasma sample, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add an extraction solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution program consisting of water and methanol (both with 0.1% formic acid).
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to quantify the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. scispace.com [scispace.com]
- 2. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic signaling by c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Notch signaling pathways with natural bioactive compounds: a promising approach against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies | MDPI [mdpi.com]
- 15. Inhibition of Notch pathway prevents osteosarcoma growth by cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to (-)-Bruceantin in cancer cells
Welcome to the technical support center for researchers utilizing (-)-Bruceantin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experimental challenges, with a focus on overcoming potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (BCT) is a quassinoid that primarily functions as a protein synthesis inhibitor.[1][2] A key molecular target is the Heat Shock Protein 90 (HSP90).[3][4][5] BCT binds directly to the ATP-binding pocket of HSP90, inhibiting its chaperone function.[3][4] This disruption leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, many of which are critical oncoproteins like AR, AR-V7, MYC, and AKT.[3][4][5][6] In multiple myeloma cancer stem cells (MM-CSCs), BCT's anti-proliferative effects may also be mediated through the Notch signaling pathway.[1][7]
Q2: In what context is this compound typically studied?
A2: this compound is often investigated as a therapeutic agent to overcome resistance to existing cancer therapies. For example, in castration-resistant prostate cancer (CRPC), BCT can overcome resistance to hormone therapies like enzalutamide by targeting both full-length androgen receptor (AR-FL) and its constitutively active splice variant AR-V7, which are key drivers of resistance.[3][4] It is also effective against therapy-resistant cancer stem cells.[7][8]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While literature primarily focuses on how BCT overcomes resistance to other drugs, theoretical resistance mechanisms to BCT itself could include:
-
Target Alteration: Mutations in the HSP90AA1 or HSP90AB1 genes that prevent BCT from binding to the HSP90 ATP pocket.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which can pump natural product compounds out of the cell.[9][10]
-
Pathway Bypass: Activation of downstream or parallel survival pathways that compensate for the degradation of HSP90 client proteins.
-
Impaired Degradation Machinery: Mutations or functional inhibition of the ubiquitin-proteasome system, preventing the degradation of destabilized oncoproteins.
Q4: My cells are showing less response to this compound than expected. What should I do?
A4: Please see the Troubleshooting Guide below for a step-by-step approach to diagnosing this issue.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem / Observation | Possible Cause | Suggested Action / Troubleshooting Step |
| Reduced Cell Kill / High IC50 Value | 1. Compound integrity issue.2. Development of cellular resistance. | 1. Verify the concentration and integrity of your BCT stock solution. Use a fresh aliquot.2. Proceed to the "Investigating Resistance" workflow. |
| Target protein (e.g., AR, c-Myc) levels do not decrease after treatment. | 1. Insufficient drug concentration or treatment time.2. Impaired ubiquitin-proteasome system.3. Target modification preventing HSP90 destabilization. | 1. Perform a dose-response and time-course experiment. Assess target protein levels by Western blot at multiple points (e.g., 4, 8, 12, 24 hours).2. Co-treat cells with BCT and a proteasome inhibitor (e.g., MG132). If BCT's target protein levels are "rescued" or ubiquitination increases, the upstream mechanism is likely intact. If not, the proteasome itself may be dysfunctional.[3][4] |
| Cells recover quickly after drug washout. | 1. Drug is being actively pumped out of the cells. | 1. Perform a drug retention assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123).2. Check for overexpression of ABCB1 (MDR1) or other relevant transporters via qPCR or Western blot.3. Test for synergy by co-administering BCT with a known ABCB1 inhibitor. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (BCT) in Prostate Cancer (PCa) Cell Lines
| Cell Line | Type | AR Status | Proliferation IC50 (nM) | Reference |
| 22RV1 | CRPC | AR-FL / AR-V7 Positive | 4.44 | [3] |
| LNCaP | Androgen-Sensitive PCa | AR-FL Positive | ~5 | [3] |
| C4-2B | CRPC | AR-FL Positive | ~5 | [3] |
| VCaP | CRPC | AR-FL / AR-V7 Positive | ~8 | [3] |
| PC3 | AR-Negative PCa | AR Negative | >100 | [3] |
| DU145 | AR-Negative PCa | AR Negative | >100 | [3] |
Table 2: In Vitro Efficacy of this compound (BCT) in Multiple Myeloma Cancer Stem Cells (MM-CSCs)
| Cell Line | Type | Proliferation IC50 (nM) | Reference |
| MM-CSCs | Human Primary Tumor Derived | 77.0 ± 4.9 | [7] |
Visualizations and Workflows
Signaling Pathway: BCT-Mediated Degradation of Androgen Receptor
Caption: BCT inhibits HSP90, leading to AR/AR-V7 degradation.
Experimental Workflow: Investigating Acquired BCT Resistance
Caption: Logic flow for diagnosing the cause of BCT resistance.
Key Experimental Protocols
Protocol 1: Western Blot for HSP90 Client Protein Degradation
This protocol is used to assess if this compound is successfully inducing the degradation of its downstream targets.
-
Cell Seeding: Plate cells (e.g., 22RV1, RPMI 8226) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-AR, anti-c-Myc, anti-HSP90, anti-Actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Actin or tubulin should be used as a loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate BCT-HSP90 Interaction
This protocol verifies that BCT disrupts the interaction between HSP90 and its client proteins (e.g., AR).[3]
-
Cell Culture and Treatment: Grow 22RV1 cells in 10-cm dishes to 80-90% confluency. Treat with 10 µM MG132 (to prevent degradation of the target) and either DMSO or 10 nM BCT for 4 hours.[3]
-
Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Set aside a small portion of the lysate as "Input".
-
Incubate the remaining lysate with an anti-HSP90 antibody (or anti-AR antibody for reverse IP) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
Analysis: Analyze the input and immunoprecipitated samples by Western blot using antibodies against HSP90 and the client protein (e.g., AR). A reduced amount of co-precipitated AR in the BCT-treated sample indicates disruption of the complex.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceantin targets HSP90 to overcome resistance to hormone therapy in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Bruceantin targets HSP90 to overcome resistance to hormone therapy in castration-resistant prostate cancer [thno.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bufalin reverses ABCB1-mediated drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Bruceantin assay variability and reproducibility
Welcome to the technical support center for (-)-Bruceantin assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to variability and reproducibility in experiments involving this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Q1: My experimental results with this compound are inconsistent across different experimental repeats. What are the likely causes?
A1: Inconsistent results with this compound can stem from several factors. As a natural product, batch-to-batch variability is a known challenge.[1] This can be due to variations in the source plant material and differences in purification processes.[1] Additionally, issues with compound stability, cell culture conditions, and assay procedures can all contribute to a lack of reproducibility.
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into aqueous cell culture media. What can I do?
A2: Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue.[2] This can be caused by the final concentration exceeding its aqueous solubility limit or an insufficient final DMSO concentration.[2] It is recommended to prepare aqueous dilutions from a DMSO stock immediately before use and to ensure the final DMSO concentration is typically between 0.1% and 0.5% (v/v), being mindful of potential solvent toxicity to your specific cell line.[2] Gentle warming and vortexing may also help.[1]
Q3: My MTT assay results show high background or do not correlate with observed cell death. What could be wrong?
A3: The MTT assay is susceptible to interference from natural products.[3][4] Some plant extracts can directly reduce the MTT reagent, leading to false-positive results (overestimated viability).[4] It is crucial to include a control with the compound in culture medium without cells to check for this interference.[3] The formazan crystals formed during the assay can also be cytotoxic and their solubilization can be challenging.[3] Consider using an alternative viability assay, such as one based on ATP measurement, for orthogonal validation.[3][4]
Q4: I am not observing the expected induction of apoptosis with this compound treatment. What should I troubleshoot?
A4: Apoptosis is a dynamic process, so the timing of your analysis is critical. It's important to perform a time-course experiment to identify the peak of apoptotic marker expression.[5] Also, ensure you are using an optimal concentration of this compound for your specific cell line, which should be determined through a dose-response experiment.[5] For western blot analysis of apoptosis markers like cleaved caspase-3, make sure that sufficient protein is loaded and that your antibodies are validated for the application.[5]
Q5: How should I properly store and handle this compound to ensure its stability?
A5: For long-term storage, the solid powder form of this compound should be stored at -20°C.[2] Once dissolved in DMSO to create a stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[2] Aqueous solutions of this compound are not recommended for prolonged storage and should be prepared fresh for each experiment.[2]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Assay Variability
This guide provides a systematic approach to identifying the root cause of inconsistent results in your this compound experiments.
| Potential Issue | Recommended Action | Rationale |
| Batch-to-Batch Variability | Qualify each new batch of this compound by testing its purity via HPLC and its activity in a control cell line.[1] | Natural products can have inherent variability; verifying each batch ensures consistency.[1] |
| Compound Instability/Precipitation | Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for precipitation.[2] | This compound has limited stability in aqueous solutions.[2] |
| Cell Line Integrity | Perform cell line authentication using Short Tandem Repeat (STR) analysis. Routinely test for mycoplasma contamination. | Misidentified or contaminated cell lines are a major source of irreproducible data. |
| Inconsistent Cell Culture | Use cells within a defined passage number range and ensure consistent cell seeding density and confluency at the time of treatment. | Cell phenotype and drug sensitivity can change with high passage numbers and varying confluency. |
| Assay Interference | Run compound-only controls (no cells) in your assays (e.g., MTT) to check for direct interference with the assay reagents.[3] | Natural products can interfere with colorimetric and fluorescent readouts.[3] |
Guide 2: Optimizing Your this compound Experiments
| Experimental Step | Recommendation | Details |
| Dose-Response Curve | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[6] | The effective concentration of this compound is cell-line dependent.[5] |
| Time-Course Experiment | For mechanism-of-action studies (e.g., apoptosis, protein expression), perform a time-course experiment (e.g., 24, 48, 72 hours) to identify optimal time points.[5] | Cellular responses to drug treatment are dynamic. |
| Solvent Control | Always include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.[1] | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. |
| Positive Control | Use a well-characterized positive control compound known to induce the effect you are studying (e.g., apoptosis) to validate your assay setup. | This ensures that your assay is working correctly and can detect the expected biological response. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes reported IC50 values for this compound.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| RPMI 8226 | Multiple Myeloma | 13 nM (~7 ng/mL) | 24 hours | [7][8] |
| U266 | Multiple Myeloma | 49 nM | 24 hours | [7][8] |
| H929 | Multiple Myeloma | 115 nM | 24 hours | [7][8] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | Not Specified | [7] |
| KB cells | Human Epidermoid Carcinoma | 0.008 µg/mL | Not Specified | [9] |
| P-388 | Lymphocytic Leukemia | - | In vivo effective | [7] |
Table 2: Summary of Side Effects Observed in Phase II Clinical Trials of Bruceantin
| Adverse Effect | Frequency/Severity | Reference |
| Nausea and Vomiting | Severe | [10] |
| Hypotension | Dose-limiting, mild | [10][11] |
| Fever and Chills | Prominent | [11] |
| Anorexia and Weakness | Prominent | [11] |
| Hematologic Toxicity | Minor | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol describes a method to evaluate the cytotoxic activity of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells[12]
-
Western Blot Analysis for Protein Expression (c-Myc and Caspase-3)
This technique is used to detect changes in the expression of specific proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Caspase-3, Cleaved Caspase-3, β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating (-)-Bruceantin Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of (-)-Bruceantin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a natural quassinoid compound isolated from the plant Brucea javanica.[1][2] Its principal mechanism of action is the potent inhibition of eukaryotic protein synthesis.[3] It specifically targets the large 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby preventing the elongation of polypeptide chains.[3][4] This leads to a rapid shutdown of cellular protein production.
Q2: Beyond protein synthesis inhibition, what are the downstream cellular effects of this compound?
A: The inhibition of protein synthesis by this compound leads to several significant downstream effects, including:
-
Induction of Apoptosis: It activates both intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the release of cytochrome c and activation of caspases (e.g., caspase-3 and caspase-9).[1][2]
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Cell Cycle Arrest: The compound interferes with the normal progression of the cell cycle, forcing cancer cells into a state of arrest.[1]
-
Modulation of Signaling Pathways: this compound affects key oncogenic signaling pathways, including the MAPK and Notch pathways.[1][5][6][7]
-
Depletion of Oncoproteins: It causes the rapid depletion of critical oncoproteins with short half-lives, such as c-Myc.[3][8]
Q3: What are the primary methods to confirm that this compound is engaging its target in cells?
A: Direct target engagement can be validated using biophysical methods that measure the physical interaction between the drug and its target protein within the cellular environment. Key techniques include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the stabilization of target proteins upon ligand binding by measuring their resistance to thermal denaturation.[9][10]
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein, when bound to a small molecule, becomes more resistant to protease digestion.[11][12]
Indirect evidence of target engagement can be gathered by observing downstream biological effects, such as performing a protein synthesis inhibition assay or using Western Blot to measure levels of downstream markers like cleaved caspases or c-Myc.[1][3]
Q4: Why is it important to use a cell-based target engagement assay?
A: Cell-based assays like CETSA and DARTS are crucial because they confirm that the drug can penetrate the cell membrane, reach its target in the complex cellular milieu, and bind to it under physiological conditions.[13][14] Biochemical assays using purified recombinant proteins do not account for cellular complexities like membrane barriers, potential for off-target binding, or the need for the target protein to be in its native, context-dependent conformation.[10][13]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: My CETSA experiment is not showing a thermal shift for my target protein after this compound treatment. What could be the problem?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. The concentration should be sufficient to achieve target saturation. Perform a dose-response experiment (Isothermal Dose-Response Fingerprinting, ITDRF) to identify the optimal concentration.[9]
-
Heating Temperature and Duration: The chosen heating temperature might be too high or too low. You need to perform a melt curve experiment by heating cells across a range of temperatures to determine the optimal temperature for detecting a shift.[9] The heating duration might also need optimization.[10]
-
Protein Detection: The antibody used for Western blotting might not be sensitive enough, or the epitope could be masked after denaturation. Ensure your antibody is validated for CETSA applications. If using mass spectrometry, check for sufficient peptide coverage of the target protein.[15][16]
-
Cell Lysis and Fractionation: Inefficient lysis or incomplete separation of soluble and aggregated protein fractions can obscure results. Optimize your lysis buffer and centrifugation steps to ensure you are only analyzing the soluble protein fraction.[16]
-
Target Expression Level: If the target protein is expressed at very low levels, it may be difficult to detect. Consider using a cell line with higher expression or an overexpression system for initial validation.
Drug Affinity Responsive Target Stability (DARTS)
Q: In my DARTS experiment, I see no difference in protease resistance between the control and this compound-treated samples. How can I troubleshoot this?
A: This is a common issue in DARTS experiments. Here are potential solutions:
-
Protease Concentration and Digestion Time: The degree of proteolysis is critical. If the protease concentration is too high or the digestion time is too long, both the bound and unbound protein may be completely degraded. Conversely, if it's too low, you won't see a difference. You must optimize the protease-to-protein ratio and digestion time.[17] Start with a broad range of protease concentrations (e.g., Pronase ratios of 1:100 to 1:300) to find the condition where the target protein is partially digested in the control sample.[17]
-
Choice of Protease: Not all proteases will work for every target. The binding of this compound might not protect the specific cleavage sites of the protease you are using. Try different proteases, such as thermolysin or Pronase.[17]
-
Lysis Buffer Composition: The lysis buffer should not interfere with the drug-target interaction or the protease activity. Avoid harsh detergents or high concentrations of salts that could denature the target protein prematurely.
-
Validation by Western Blot: When using proteomics to identify targets, hits must be validated. Use Western blotting with a specific antibody for your candidate target to confirm the protection from proteolysis. Ensure the antibody can detect the full-length or partially digested protein.[12]
-
Compound Bioactivity: Confirm that the this compound used is active and tested at a concentration significantly higher than its binding affinity (Kd) to ensure target saturation.[17]
Quantitative Data Summary
The biological effects of this compound have been quantified across various cancer cell lines.
| Cell Line | Assay Type | Endpoint | Value | Citation |
| RPMI 8226 (Myeloma) | Cytotoxicity | IC50 | 13 nM | [2] |
| U266 (Myeloma) | Cytotoxicity | IC50 | 49 nM | [2] |
| H929 (Myeloma) | Cytotoxicity | IC50 | 115 nM | [2] |
| Entamoeba histolytica | Anti-amoebic Activity | IC50 | 0.018 µg/mL | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Downstream Markers
This protocol is used to detect changes in protein expression levels (e.g., c-Myc, cleaved caspase-3) following treatment with this compound.
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Cell Seeding and Treatment: Seed cells (e.g., RPMI 8226) in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration in the lysates using a BCA protein assay.[1]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-c-Myc, anti-cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.[1] Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment to detect the thermal stabilization of a target protein.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) control at a predetermined concentration for 1 hour in serum-free media.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of target protein remaining using Western blot, ELISA, or mass spectrometry.[9][16] A positive target engagement will result in more soluble protein remaining at higher temperatures in the drug-treated samples compared to the vehicle control.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the steps for a DARTS experiment to identify proteins that are protected from proteolysis by this compound.
-
Cell Lysis: Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., M-PER buffer or a buffer without strong detergents).
-
Drug Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound and another with vehicle (DMSO) as a control. Incubate at room temperature for 1 hour to allow binding.
-
Protease Digestion: Add a protease (e.g., Pronase or thermolysin) to each aliquot. The protease concentration must be optimized beforehand to achieve partial digestion of the total protein pool. Incubate for a specific time (e.g., 30 minutes) at room temperature.[17]
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail and/or by immediate boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining or silver staining to visualize changes in the overall protein banding pattern. To assess a specific target, perform a Western blot using an antibody against the protein of interest.[12] A protected target will appear as a more prominent band in the drug-treated lane compared to the control lane.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflows
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Bruceantin - Wikipedia [en.wikipedia.org]
- 5. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cvrti.utah.edu [cvrti.utah.edu]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellarisbio.com [cellarisbio.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of (-)-Bruceantin Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing (-)-Bruceantin in their experiments. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a quassinoid compound that primarily acts as a potent inhibitor of protein synthesis in eukaryotic cells. It specifically targets the elongation step of translation.[1][2] This inhibition leads to the depletion of short-lived proteins, including key oncoproteins, which in turn induces apoptosis and cell cycle arrest in cancer cells.
Q2: We are observing variable downregulation of c-MYC expression across different cancer cell lines treated with this compound. Is this expected?
A2: Yes, this is an expected, though complex, outcome. While this compound is known to downregulate the expression of the oncoprotein c-MYC, the extent of this effect can be highly cell-type dependent.[3] For instance, strong c-MYC downregulation has been observed in RPMI 8226 multiple myeloma cells, whereas in other cell lines like U266 and H929, the effect is less pronounced or even absent.[3] This variability is likely due to the different genetic and signaling contexts of each cell line.
Q3: Our apoptosis assays are yielding ambiguous results after this compound treatment. How can we confirm that apoptosis is being induced?
A3: Relying on a single apoptosis assay can be misleading. To definitively conclude that this compound is inducing apoptosis, it is highly recommended to use a multi-assay approach that measures different hallmarks of apoptosis.[4] For example, you can combine a membrane-based assay like Annexin V staining (detecting phosphatidylserine exposure) with a nuclear-based assay such as DAPI or Hoechst staining (visualizing nuclear condensation and fragmentation).[5][6] Further confirmation can be achieved through a biochemical assay that measures the activity of caspases, the key executioners of apoptosis.[7]
Q4: We are seeing unexpected resistance to this compound in our long-term cultures. What are the potential mechanisms?
A4: Acquired resistance to this compound can develop through several mechanisms. One of the key reported mechanisms is the upregulation of pro-survival signaling pathways that counteract the cytotoxic effects of the compound. Notably, the constitutive activation of the STAT3 signaling pathway has been implicated in resistance to therapies targeting protein synthesis.[8] Additionally, alterations in the expression or activity of molecular chaperones like HSP90, which can stabilize oncoproteins, may also contribute to resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no cytotoxic effect at expected concentrations | 1. Compound Inactivity: The this compound sample may have degraded due to improper storage. 2. Cell Line Resistance: The chosen cell line may be inherently resistant. 3. Solubility Issues: The compound may not be fully dissolved in the culture medium.[4] | 1. Verify Compound Activity: Test the compound on a known sensitive cell line, such as RPMI 8226. 2. Assess Cell Line Sensitivity: Determine the IC50 value for your specific cell line using a dose-response curve. 3. Ensure Proper Dissolution: Prepare a fresh stock solution in DMSO and ensure thorough mixing when diluting into the culture medium.[9] |
| High background in apoptosis assays | 1. Sub-optimal Assay Conditions: The protocol may not be optimized for your cell line. 2. Solvent Toxicity: High concentrations of DMSO can induce apoptosis.[4] 3. Poor Cell Health: Cells may have been unhealthy prior to treatment. | 1. Optimize Assay: Titrate reagent concentrations and incubation times. Include appropriate positive and negative controls. 2. Run a Solvent Control: Treat cells with the same concentration of DMSO used to dissolve this compound. 3. Monitor Cell Morphology: Ensure cells are in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experimental repeats | 1. Batch-to-batch Variability: Different batches of this compound may have varying purity or activity. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.[10] 3. Pipetting Errors: Inaccurate dilutions or additions of the compound. | 1. Qualify New Batches: Test each new batch on a control cell line to ensure consistent activity. 2. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent culture conditions. 3. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy. |
| Unexpected activation of a pro-survival pathway | Off-target Effects or Cellular Stress Response: While primarily a protein synthesis inhibitor, this compound or other quassinoids may have off-target effects or induce a cellular stress response that can paradoxically activate certain pro-survival pathways, such as the Notch pathway in some contexts.[6] | Investigate Off-target Pathways: Use pathway analysis tools or specific inhibitors for suspected off-target pathways to dissect the observed effects. Be cautious in attributing all observed phenotypes solely to protein synthesis inhibition. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 13 |
| U266 | Multiple Myeloma | 49 |
| H929 | Multiple Myeloma | 115 |
| H460 | Non-small cell lung cancer | ~500 |
| A549 | Non-small cell lung cancer | ~600 |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.[7]
Modulation of Key Signaling Proteins by this compound
| Protein | Effect | Cell Line Example | Notes |
| c-MYC | Downregulation | RPMI 8226 | The extent of downregulation is cell-type dependent.[3] |
| Phospho-STAT3 (p-STAT3) | Inhibition (by Bruceantinol, a related quassinoid) | Osteosarcoma cells | This compound may have similar effects, contributing to overcoming resistance. |
| HSP90 Client Proteins (e.g., AR-FL, AR-V7) | Degradation | Castration-Resistant Prostate Cancer Cells | This compound can disrupt the interaction of HSP90 with its client proteins, leading to their degradation. |
Experimental Protocols
Protocol 1: Assessment of Protein Synthesis Inhibition
This protocol provides a method for determining the effect of this compound on global protein synthesis using a non-radioactive method.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
Protein synthesis assay kit (e.g., based on O-propargyl-puromycin (OPP) incorporation)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.[4] Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 2, 4, 6, or 24 hours).
-
OPP Labeling: Add the OPP reagent to the culture medium and incubate for 30-60 minutes, following the manufacturer's instructions.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the assay kit protocol.
-
Click-iT Reaction: Perform the Click-iT reaction to conjugate a fluorescent azide to the incorporated OPP.
-
Analysis: Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer to quantify the level of protein synthesis. A decrease in fluorescence in this compound-treated cells compared to the control indicates inhibition of protein synthesis.
Protocol 2: Apoptosis Assessment by Annexin V and DAPI Staining
This protocol describes a method to quantify apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI) or DAPI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or DAPI at the recommended concentration).[11][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI/DAPI-negative
-
Early apoptotic cells: Annexin V-positive and PI/DAPI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/DAPI-positive
-
Mandatory Visualizations
Caption: Core mechanism of this compound leading to apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent apoptosis assay results.
Caption: Key signaling pathways that may contribute to resistance against this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
A Comparative Analysis of (-)-Bruceantin and Brusatol: Potency, Mechanism, and Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
(-)-Bruceantin and brusatol, two quassinoid compounds isolated from the Brucea javanica plant, have garnered significant attention in oncology research for their potent anticancer activities. Both compounds exhibit cytotoxic effects across a range of cancer cell lines, but through distinct and overlapping mechanisms of action. This guide provides an objective comparison of their preclinical performance, supported by experimental data, to inform further research and drug development efforts.
At a Glance: Key Differences and Similarities
| Feature | This compound | Brusatol |
| Primary Mechanism | Inhibition of protein synthesis, c-Myc downregulation | Inhibition of protein synthesis, Nrf2 pathway inhibition |
| Key Molecular Targets | Eukaryotic ribosome, c-Myc | Eukaryotic ribosome, Nrf2, c-Myc |
| Therapeutic Promise | Potential efficacy against hematological malignancies | Overcoming chemoresistance, sensitizing tumors to other agents |
In Vitro Anticancer Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and brusatol across various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [1] |
| U266 | Multiple Myeloma | 49 | [1] |
| H929 | Multiple Myeloma | 115 | [1] |
| BV-173 | Leukemia | < 27.3 (equivalent to < 15 ng/mL) | [1] |
| Daudi | Burkitt's Lymphoma | < 27.3 (equivalent to < 15 ng/mL) | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 781 | [2] |
Table 2: IC50 Values of Brusatol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NB4 | Leukemia | 30 | [3] |
| BV173 | Leukemia | 10 | [3] |
| SUPB13 | Leukemia | 40 | [3] |
| KOPN-8 | Acute Lymphoblastic Leukemia | 1.4 | [4] |
| CEM | Acute Lymphoblastic Leukemia | 7.4 | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.8 | [4] |
| HCT116 | Colorectal Cancer | >15 | [3] |
| CT26 | Colorectal Cancer | 373 | [3] |
| MCF-7 | Breast Cancer | 80 | [3] |
| MDA-MB-231 | Breast Cancer | 29.19 | [5] |
| U251 (IDH1-mutated) | Glioblastoma | ~20 | [3] |
| LN686 | Head and Neck Squamous Cell Carcinoma | < 20 | [6] |
| Tu167 | Head and Neck Squamous Cell Carcinoma | < 20 | [6] |
| JMAR | Head and Neck Squamous Cell Carcinoma | < 20 | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | < 20 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | 34 | [2] |
Mechanisms of Action and Impact on Signaling Pathways
Both this compound and brusatol are potent inhibitors of protein synthesis, which is a key contributor to their cytotoxic effects.[7][8] They are thought to bind to the eukaryotic ribosome, thereby stalling protein translation.[8] This general inhibition of protein synthesis disproportionately affects proteins with short half-lives, many of which are critical for cancer cell survival and proliferation.
This compound: Targeting c-Myc and Inducing Apoptosis
A primary consequence of this compound's inhibition of protein synthesis is the downregulation of the oncoprotein c-Myc.[1][9] The c-Myc protein has a very short half-life, making its expression level highly sensitive to disruptions in protein synthesis. Downregulation of c-Myc is a key event that leads to the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[1][9] This involves the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Bruceantin and Other Potent Quassinoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anti-cancer agents, quassinoids have emerged as a class of compounds with significant therapeutic potential. This guide provides an objective comparison of (-)-Bruceantin with other prominent quassinoids, including Brusatol, Bruceine A, Bruceine D, and Glaucarubinone. The comparative analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the critical signaling pathways these compounds modulate.
Quantitative Comparison of Cytotoxic Activity
The anti-cancer potency of these quassinoids has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of Quassinoids in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | RPMI 8226 | Multiple Myeloma | ~13 nM[1][2] |
| U266 | Multiple Myeloma | 49 nM[1][2] | |
| H929 | Multiple Myeloma | 115 nM[1][2] | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM[1] | |
| BV-173 | Leukemia | < 15 ng/mL[1] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL[1] | |
| Brusatol | NB4 | Leukemia | 0.03 µmol/L[3] |
| BV173 | Leukemia | 0.01 µmol/L[3] | |
| SUPB13 | Leukemia | 0.04 µmol/L[3] | |
| KOPN-8 | Acute Lymphoblastic Leukemia | 1.4 nM[4] | |
| CEM | Acute Lymphoblastic Leukemia | 7.4 nM[4] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.8 nM[4] |
Table 2: Comparative IC50 Values of Quassinoids in Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 µM[5] |
| HCT116 | Colon Cancer | 26.12 ± 2.83 nM[6] | |
| CT26 | Colon Cancer | 229.26 ± 12 nM[6] | |
| Bruceine D | H460 | Non-small Cell Lung Cancer | 0.5 µM[7] |
| A549 | Non-small Cell Lung Cancer | 0.6 µM[7] | |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL[8] | |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM[9] | |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 µM[9] | |
| Brusatol | MIA PaCa-2 | Pancreatic Cancer | 0.034 µM[5] |
| HCT116 | Colorectal Cancer | 0.067 µM | |
| MCF-7 | Breast Cancer | 0.083 µM[10] | |
| MDA-MB-231 | Breast Cancer | 29.19 nM[10] | |
| CT-26 | Colorectal Cancer | 0.27±0.01μg/mL[10] | |
| Glaucarubinone | MDA-MB-231 | Breast Adenocarcinoma | 117.81 µg/mL (Methanol Extract)[11] |
Mechanisms of Action and Signaling Pathways
These quassinoids exert their anti-cancer effects through the modulation of multiple critical signaling pathways. While there are overlapping mechanisms, some compounds exhibit unique activities.
Inhibition of Protein Synthesis
A primary mechanism for many quassinoids, including this compound, is the potent inhibition of protein synthesis.[1][12] This is achieved by targeting the 60S ribosomal subunit, thereby preventing peptide bond formation and halting protein elongation. This global shutdown of protein production disproportionately affects rapidly proliferating cancer cells.
Modulation of Key Signaling Pathways
PI3K/Akt/mTOR Pathway: Several quassinoids, including Bruceine A and Brusatol, have been shown to suppress the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]
- 12. benchchem.com [benchchem.com]
- 13. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
(-)-Bruceantin: A Comparative Efficacy Analysis Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (-)-Bruceantin, a natural quassinoid, with standard-of-care chemotherapy agents in hematological malignancies and pancreatic cancer. While direct head-to-head clinical trials are lacking, this document synthesizes available preclinical data to offer insights into its therapeutic potential.
Executive Summary
This compound is a natural product that has demonstrated potent cytotoxic effects against a variety of cancer cell lines, particularly in leukemia and multiple myeloma.[1] Its primary mechanism of action involves the inhibition of protein synthesis, leading to the downregulation of oncoproteins with short half-lives, such as c-Myc, and the subsequent induction of apoptosis.[1] Standard chemotherapy agents, in contrast, primarily act by interfering with DNA synthesis and replication. This fundamental difference in their mechanisms of action suggests that this compound could offer an alternative therapeutic strategy, especially in chemoresistant cancers. However, early-phase clinical trials in solid tumors were discontinued due to a lack of objective tumor regression.[2]
This guide presents a comparative analysis of in vitro cytotoxicity and discusses the signaling pathways and experimental methodologies to provide a comprehensive overview for further research and development.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and standard chemotherapy agents in various cancer cell lines. It is important to note that these values are compiled from separate studies and experimental conditions may vary.
Table 1: this compound vs. Standard Chemotherapy in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Standard Chemotherapy | Standard Chemotherapy IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 13 | Doxorubicin | Not available in direct comparison |
| U266 | Multiple Myeloma | 49 | Doxorubicin | Not available in direct comparison |
| H929 | Multiple Myeloma | 115 | Doxorubicin | Not available in direct comparison |
| HL-60 | Acute Promyelocytic Leukemia | 40 | Cytarabine | ~407.2 |
| BV-173 | B-cell Precursor Leukemia | < 27.3 (converted from < 15 ng/mL) | Cytarabine | Not available in direct comparison |
| Daudi | Burkitt's Lymphoma | < 27.3 (converted from < 15 ng/mL) | Cytarabine | Not available in direct comparison |
Table 2: Related Quassinoid (Brucein D) vs. Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | Brucein D IC50 (µM) | Standard Chemotherapy | Gemcitabine IC50 (µM) |
| Capan-1 | Pancreatic Adenocarcinoma | Not specified, but comparable to gemcitabine | Gemcitabine | Not specified, but comparable to Brucein D[3] |
| Panc-1 | Pancreatic Adenocarcinoma | Not specified, but comparable to gemcitabine | Gemcitabine | Not specified, but comparable to Brucein D[3] |
| SW1990 | Pancreatic Adenocarcinoma | Not specified, but comparable to gemcitabine | Gemcitabine | Not specified, but comparable to Brucein D[3] |
Mechanisms of Action and Signaling Pathways
The antitumor activity of this compound is primarily attributed to its ability to inhibit protein synthesis, which leads to the downregulation of the c-Myc oncoprotein and induction of apoptosis.[1] This is a distinct mechanism compared to standard chemotherapy agents like gemcitabine and cytarabine, which are nucleoside analogs that disrupt DNA synthesis.[4][5][6]
Caption: this compound's mechanism of action leading to apoptosis.
References
Validating the Anticancer Mechanism of (-)-Bruceantin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer compound (-)-Bruceantin with other protein synthesis inhibitors, supported by experimental data. It details the molecular mechanisms, presents quantitative data for comparative analysis, and offers protocols for key validation experiments.
Introduction to this compound and its Anticancer Mechanism
This compound is a naturally occurring quassinoid derived from the Brucea javanica plant.[1] It has demonstrated potent cytotoxic effects against a variety of cancer cell lines, particularly those of hematological origin.[1][2] The primary anticancer mechanism of this compound is the inhibition of protein synthesis .[1][3][4] It achieves this by binding to the 60S subunit of the eukaryotic ribosome, thereby interfering with the peptidyl transferase reaction and halting peptide chain elongation.[3][5]
This primary action leads to a cascade of downstream effects that contribute to its anticancer activity:
-
Depletion of Short-Lived Oncoproteins: The inhibition of protein synthesis rapidly reduces the levels of oncoproteins with short half-lives, most notably c-Myc, a key driver of cell proliferation and survival in many cancers.[2][3][6]
-
Induction of Apoptosis: By down-regulating anti-apoptotic proteins and activating pro-apoptotic pathways, this compound induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (caspase-mediated) pathways.[1][2][6][7]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][7]
-
Modulation of Key Signaling Pathways: this compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, MAPK, and Notch pathways.[1][3][7][8]
Comparative Analysis with Other Protein Synthesis Inhibitors
To validate and benchmark the efficacy of this compound, it is compared here with other compounds that also target protein synthesis:
-
Brusatol: A structurally related quassinoid that shares the same primary mechanism of inhibiting protein synthesis. It is also a known inhibitor of the Nrf2 pathway, which is involved in chemoresistance.
-
Homoharringtonine (HHT): A cephalotaxus alkaloid and an FDA-approved drug for chronic myeloid leukemia that inhibits protein synthesis by preventing the elongation of the nascent peptide chain.[9]
-
Cycloheximide: A well-characterized experimental tool that inhibits the translocation step in protein synthesis. It is generally considered too toxic for therapeutic use but serves as a useful benchmark.
In Vitro Cytotoxicity: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 Value (nM) | Reference |
| This compound | Multiple Myeloma | RPMI 8226 | ~13 | [6][9] |
| Multiple Myeloma | U266 | 49 | [6] | |
| Multiple Myeloma | H929 | 115 | [6] | |
| Leukemia | BV-173 | < 27.2 (15 ng/mL) | [9] | |
| Burkitt's Lymphoma | Daudi | < 27.2 (15 ng/mL) | [9] | |
| Pancreatic Cancer | MIA PaCa-2 | 781 | [10] | |
| Brusatol | Leukemia | NB4 | 30 | [2] |
| Leukemia | BV173 | 10 | [2] | |
| Breast Cancer | MCF-7 | 80 | [2] | |
| Pancreatic Cancer | MIA PaCa-2 | 34 | [10] | |
| Colorectal Cancer | HCT116 | 67 | [11] | |
| Homoharringtonine | Triple Negative Breast Cancer | MDA-MB-157 | ~29 (15.7 ng/mL) | [3] |
| Triple Negative Breast Cancer | MDA-MB-468 | ~36.7 (19.9 ng/mL) | [3] | |
| Hepatocellular Carcinoma | Huh7 | 85 | [5] | |
| Acute Myeloid Leukemia | MONOMAC 6 | 9.2 - 36.7 | [12] | |
| Cycloheximide | Leukemia | CEM | 120 | |
| Glioblastoma | 9L | 200 | ||
| Melanoma | SK-MEL-28 | 1000 |
In Vivo Efficacy: Xenograft Tumor Models
This table summarizes the in vivo anticancer activity of the compounds in mouse xenograft models.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | RPMI 8226 Multiple Myeloma Xenograft | 2.5–5 mg/kg | Significant regression of both early and advanced tumors. Increased apoptosis in treated tumors. | [1][7] |
| Brusatol | A549 Lung Cancer Xenograft | 2 mg/kg (with Cisplatin) | Significantly inhibited tumor growth more than cisplatin alone. | [13][14] |
| Colorectal Cancer Orthotopic Allograft | Not specified | Effectively abrogated tumor growth. | ||
| Homoharringtonine | MDA-MB-231 Breast Cancer Xenograft | 1 mg/kg, s.c., bi-daily for 7 days | 36.5% inhibition of tumor growth. | [9] |
| MCF-7 Breast Cancer Xenograft | 50 µg/kg | Significantly lower tumor volume and weight compared to control. | [6] | |
| Prostate Cancer Xenograft | Dose-dependent | Led to tumor regression. | [2] |
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating anticancer mechanisms.
Detailed Experimental Protocols
Protocol: IC50 Determination via MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (%) against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells with the compounds for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Treat cells as desired, then harvest and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content, measured by PI fluorescence intensity, will be used to gate the G0/G1, S, and G2/M populations.
Protocol: Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins (e.g., c-Myc, Bcl-2, cleaved caspases).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Conclusion
This compound is a potent anticancer agent that functions primarily through the inhibition of protein synthesis, leading to the depletion of critical oncoproteins like c-Myc and the induction of apoptosis and cell cycle arrest. Comparative data indicates that its in vitro potency is comparable to or, in some cases, greater than other quassinoids like Brusatol, and significantly higher than the experimental compound Cycloheximide, particularly in hematological cancer cell lines. In vivo studies confirm its ability to induce tumor regression at well-tolerated doses. While direct comparative in vivo studies are limited, the available data suggests that this compound and its analogs represent a promising class of compounds for further investigation in cancer therapy, especially for malignancies dependent on high rates of protein synthesis and the expression of short-lived oncoproteins. The provided protocols offer a robust framework for researchers to further validate and explore the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 13. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of (-)-Bruceantin: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of the potent natural product, (-)-bruceantin. By objectively comparing its performance with various analogs and providing supporting experimental data, this guide aims to facilitate the rational design of novel and more effective quassinoid-based anticancer therapeutics.
This compound, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant antitumor activity against a range of cancer cell lines, including leukemia, lymphoma, and myeloma.[1][2] Its primary mechanism of action is the inhibition of protein synthesis, a critical process for the rapid proliferation of cancer cells.[3][4] This guide delves into the key structural features of this compound that govern its biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream signaling effects.
Data Presentation: Comparative Cytotoxicity of this compound and its Analogs
The cytotoxic and protein synthesis inhibitory activities of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and inhibitory dose (ID50) values are summarized below, with lower values indicating greater potency. The data clearly highlights the critical role of the C-15 ester side chain in the biological activity of these compounds.
| Compound | Cell Line | Cancer Type | Activity | IC50 / ID50 (µM) | Reference |
| This compound | P-388 | Lymphocytic Leukemia | Protein Synthesis Inhibition | 5.4 - 15.5 | [5] |
| P-388 | Lymphocytic Leukemia | Antineoplastic | - | [3][4][6] | |
| KB | Epidermoid Carcinoma | Cytotoxicity | 0.008 µg/mL | [7] | |
| HL-60 | Promyelocytic Leukemia | Cytotoxicity | 0.02 µg/mL | [2] | |
| RPMI 8226 | Multiple Myeloma | Apoptosis | ~0.007 µg/mL | [3] | |
| Brusatol | P-388 | Lymphocytic Leukemia | Protein Synthesis Inhibition | - | [5] |
| Bisbrusatolyl malonate | P-388 | Lymphocytic Leukemia | Protein Synthesis Inhibition | - | [5] |
| Bruceoside A | P-388 | Lymphocytic Leukemia | Antineoplastic | - | [4][6] |
| Bruceolide | KB | Epidermoid Carcinoma | Cytotoxicity | > 5 µg/mL | [7] |
Deciphering the Mechanism: Inhibition of Protein Synthesis
This compound exerts its potent anticancer effects by targeting the elongation step of protein synthesis.[5] It binds to the 80S ribosome, inhibiting the peptidyl transferase activity and thereby halting the addition of amino acids to the growing polypeptide chain.[5] This disruption of protein production disproportionately affects cancer cells due to their high metabolic and proliferative rates.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Antitumor agents XLVI: In vitro effects of esters of brusatol, bisbrusatol, and related compounds on nucleic acid and protein synthesis of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents. XXXV: Effects of brusatol, bruceoside A, and bruceantin on P-388 lymphocytic leukemia cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Synergistic Potential of (-)-Bruceantin: A Comparative Guide for Drug Development Professionals
An objective analysis of (-)-Bruceantin's performance in combination with other therapeutic agents, supported by available experimental data and mechanistic insights.
While direct, quantitative evidence for the synergistic effects of this compound with other drugs remains limited in publicly available literature, its well-defined mechanism of action provides a strong rationale for its use in combination therapies. This guide synthesizes preclinical data on this compound and its closely related quassinoids to offer a comparative perspective for researchers, scientists, and drug development professionals. Early clinical trials with this compound as a monotherapy showed limited efficacy and notable toxicity, which curtailed its initial development. However, a deeper understanding of its molecular targets has renewed interest in its potential, particularly in hematological malignancies.
Core Mechanism of Action: The Foundation for Synergy
This compound's primary anticancer activity stems from its potent inhibition of protein synthesis.[1] It specifically targets the 60S ribosomal subunit, thereby halting the elongation step of translation.[1] This leads to a cascade of downstream effects that can be exploited for synergistic drug combinations:
-
Downregulation of Short-Lived Oncoproteins: A key consequence of protein synthesis inhibition is the rapid depletion of oncoproteins with short half-lives. A prime example is c-MYC, a transcription factor that is overexpressed in many cancers and is a critical driver of cell proliferation.[1][2] The downregulation of c-MYC is a pivotal event in this compound-induced apoptosis.[2][3]
-
Induction of Apoptosis: By disrupting the cellular protein machinery, this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and caspase-9, which are the executioner enzymes of programmed cell death.[4][5]
-
Modulation of Cancer Stem Cell Pathways: In multiple myeloma cancer stem cells (CSCs), this compound has been shown to have potent antiproliferative effects and to induce cell cycle arrest and apoptosis.[6][7] These effects are potentially mediated through the modulation of the Notch signaling pathway, a critical pathway for CSC self-renewal and survival.[6][7]
Synergistic Insights from Related Quassinoids
While data on this compound combinations is scarce, studies on other structurally similar quassinoids provide compelling evidence for their synergistic potential with conventional chemotherapeutics.
Bruceine D and Paclitaxel in Ovarian Cancer
A notable example is the synergistic effect observed between Bruceine D, a closely related quassinoid, and the microtubule-stabilizing agent paclitaxel in ovarian cancer cells. The combination of these two agents resulted in enhanced apoptosis compared to either drug alone.[8][9] Mechanistic studies have indicated that this synergy is mediated through the regulation of the JNK and STAT3 signaling pathways.[8][9]
Data Presentation: Single Agent and Combination Effects
The following tables summarize the available quantitative data for this compound as a single agent and the synergistic interactions observed with the related quassinoid, Bruceine D.
Table 1: Single-Agent Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | ~7 ng/mL | [2] |
| U266 | Multiple Myeloma | 49 nM | [5] |
| H929 | Multiple Myeloma | 115 nM | [5] |
| MM-CSCs | Multiple Myeloma | Potent antiproliferative activity starting at 25 nM | [6][7] |
Table 2: Synergistic Activity of Bruceine D with Paclitaxel in Ovarian Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| SKOV-3 | Bruceine D (10 µM) + Paclitaxel | Increased apoptosis compared to paclitaxel alone | [9] |
| A2780 | Bruceine D (≥ 5 µM) + Paclitaxel (5 nM) | Higher percentage of cell proliferation inhibition compared to paclitaxel alone | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways modulated by this compound, leading to apoptosis and inhibition of cancer cell proliferation.
Caption: this compound's mechanism of action.
Experimental Workflow for Assessing Drug Synergy
This diagram outlines a general experimental workflow for evaluating the synergistic effects of this compound in combination with another drug.
Caption: Workflow for assessing drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of existing research. Below are representative protocols for key experiments to assess the synergistic potential of this compound.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture human cancer cell lines (e.g., RPMI 8226 for multiple myeloma, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., a DNA-damaging agent or a cell cycle inhibitor) in DMSO.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the second drug, and their combination at a constant ratio for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single agent.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound, the combination drug, or both for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, c-MYC) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion and Future Directions
While direct clinical and extensive preclinical data on synergistic combinations with this compound are currently lacking, its well-characterized mechanism as a potent protein synthesis inhibitor provides a solid foundation for rational drug combination design. The promising synergistic findings from related quassinoids, such as Bruceine D with paclitaxel, further support the exploration of this compound in combination regimens. Future research should focus on systematically evaluating this compound in combination with agents targeting complementary pathways, such as DNA damage response inhibitors, cell cycle checkpoint inhibitors, and other targeted therapies, to unlock its full therapeutic potential in oncology. The experimental frameworks provided in this guide offer a starting point for such preclinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (-)-Bruceantin and Paclitaxel: A Guide for Cancer Researchers
An in-depth analysis of two potent anti-cancer agents, (-)-bruceantin and paclitaxel, for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their mechanisms of action, cytotoxic efficacy, and effects on cellular signaling pathways, supported by experimental data and detailed protocols.
This compound, a quassinoid derived from the Brucea antidysenterica plant, and paclitaxel, a well-established diterpenoid from the Pacific yew tree, are both potent natural compounds with significant anti-cancer properties. While both agents ultimately induce apoptosis in cancer cells, their fundamental mechanisms of action are distinctly different. This guide offers a head-to-head comparison to aid researchers in selecting the appropriate compound for their studies and to inform the development of novel therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibition of Protein Synthesis | Microtubule Stabilization |
| Molecular Target | Eukaryotic Ribosome | β-tubulin subunit of microtubules |
| Effect on Cell Cycle | Cell cycle arrest (phase can be cell-type dependent) | G2/M Phase Arrest |
| Key Signaling Pathways | Downregulation of c-Myc | Activation of JNK/SAPK pathway, modulation of PI3K/AKT |
Mechanism of Action: A Tale of Two Targets
This compound exerts its cytotoxic effects by targeting the fundamental process of protein synthesis.[1][2] It binds to the eukaryotic ribosome, inhibiting the peptidyl transferase reaction, a critical step in the elongation phase of translation.[1] This leads to a global shutdown of protein production, which disproportionately affects rapidly proliferating cancer cells with high protein demand. A key consequence of this is the downregulation of short-lived oncoproteins like c-Myc, a critical regulator of cell growth and proliferation.[2]
In contrast, paclitaxel's anti-cancer activity stems from its ability to stabilize microtubules, essential components of the cellular cytoskeleton. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing the depolymerization necessary for their dynamic function. This leads to the formation of abnormal microtubule bundles and disrupts the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[3]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head studies across a wide range of cell lines under identical conditions are limited, the available data indicates that both compounds exhibit potent cytotoxicity in the nanomolar to low micromolar range, with efficacy varying by cancer type.[3][4]
Table 1: IC50 Values of this compound and Related Quassinoids in Human Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Pancreatic Cancer | MIA PaCa-2 | 0.781 |
| Bruceine A | Pancreatic Cancer | MIA PaCa-2 | 0.029 |
| Bruceine A | Breast Cancer | MCF-7 | 0.182 |
| Bruceine A | Breast Cancer | MDA-MB-231 | 0.228 |
| Bruceine D | Bladder Cancer | T24 | ~7.65 (µg/mL) |
| Brusatol | Breast Cancer | MCF-7 | 0.08 |
| Brusatol | Leukemia | NB4 | 0.03 |
Note: Data is compiled from various sources and experimental conditions may differ.[3][5]
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Breast Cancer | MCF-7 | 3.5 | Not Specified |
| Breast Cancer | MDA-MB-231 | ~0.3 | Not Specified |
| Lung Cancer (NSCLC) | Multiple | 9.4 (median) | 24 |
| Lung Cancer (NSCLC) | Multiple | 0.027 (median) | 120 |
| Colon Cancer | HCT116 | 44.25 | Not Specified |
Note: IC50 values for paclitaxel can vary significantly based on exposure time and the specific assay used.[3][6]
Signaling Pathways and Cellular Effects
The distinct mechanisms of this compound and paclitaxel trigger different downstream signaling cascades, ultimately converging on the induction of apoptosis.
This compound Signaling Pathway
The primary action of this compound is the inhibition of protein synthesis, which leads to the depletion of short-lived proteins crucial for cancer cell survival, most notably the oncoprotein c-Myc.[2] The downregulation of c-Myc is a key event that contributes to the anti-proliferative and apoptotic effects of bruceantin.[4] This process ultimately leads to the activation of the intrinsic apoptotic pathway.
Paclitaxel Signaling Pathway
Paclitaxel's stabilization of microtubules leads to mitotic arrest, which in turn activates stress-activated protein kinases like c-Jun N-terminal kinase (JNK).[7] JNK activation is an important step in the apoptotic cascade initiated by paclitaxel.[7] This pathway can act upstream of caspase activation, leading to programmed cell death.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researcherslinks.com [researcherslinks.com]
- 7. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Bruceantin: A Comparative Efficacy Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of (-)-Bruceantin against other alternatives, supported by experimental data. This compound, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant cytotoxic effects in various cancer models, with a particular potency observed in hematological malignancies.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
In Vitro Efficacy: Potent Cytotoxicity Against Hematological Cancers
This compound exhibits potent in vitro activity against a range of leukemia and myeloma cell lines.[3] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. While direct comparative studies are limited, available data for standard chemotherapeutic agents are included for context.
Table 1: In Vitro Efficacy of this compound and Comparators in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | RPMI 8226 | Multiple Myeloma | 13 | [3][4] |
| U266 | Multiple Myeloma | 49 | [3][4] | |
| H929 | Multiple Myeloma | 115 | [3][4] | |
| HL-60 | Acute Promyelocytic Leukemia | 40 | [3] | |
| BV-173 | B-cell Precursor Leukemia | < 15 ng/mL | [3] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [3] | |
| Bruceine D | T24 | Bladder Cancer | 7650 ± 1200 (as µg/mL) | [3] |
| Doxorubicin | T24 | Bladder Cancer | 1370 ± 733 (as µg/mL) | [3] |
| Docetaxel | T24 | Bladder Cancer | 6500 ± 1610 (as µg/mL) | [3] |
| Cisplatin | A2780S | Ovarian Cancer | 1530 (as µg/mL) | [5] |
| A2780CP70 | Ovarian Cancer (Cisplatin-resistant) | Not specified | [5] |
*Note: Concentration originally reported in ng/mL. Conversion to nM requires the molecular weight of this compound (548.58 g/mol ).
In Vivo Efficacy: Tumor Regression in Xenograft Models
The anti-tumor activity of this compound and its analogs has been validated in several in vivo models. Early studies showed activity against B16 melanoma, colon 38, and L1210 and P388 leukemia in mice.[2][3] More recent research has focused on its efficacy in hematological cancer models, where it has been shown to induce tumor regression.[6]
Table 2: In Vivo Efficacy of this compound and Related Compounds
| Compound | Cancer Model | Administration | Observed Effects | Citation |
| This compound | RPMI 8226 Myeloma Xenograft | 1.25-5 mg/kg, i.p., every 3 days | Inhibited tumor growth and induced regression of early and advanced tumors. | [6] |
| Bruceantinol | HCT116 Colorectal Cancer Xenograft | 4 mg/kg, i.p., thrice a week | Significant tumor growth inhibition. | [7][8] |
| Bruceantinol | 143B Osteosarcoma Xenograft | Not specified | Potent anti-tumor activity. | [7] |
Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the potent inhibition of protein synthesis.[9] It targets the 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby halting polypeptide chain elongation.[9] This leads to the depletion of short-lived oncoproteins critical for cancer cell survival, such as c-Myc.[9][10]
The inhibition of protein synthesis and downregulation of key survival proteins trigger the intrinsic pathway of apoptosis.[11][12] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[11][13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Cancer cell lines (e.g., RPMI 8226, HL-60) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.[10][14]
-
Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[15]
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
In Vivo Xenograft Model (Multiple Myeloma)
This protocol is used to evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: 1 x 10⁷ RPMI 8226 human multiple myeloma cells are subcutaneously injected into the flank of severe combined immunodeficient (SCID) mice.[6][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[16]
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 2.5-5 mg/kg, every 3 days).[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Volume = (length x width²) / 2 is used.[16]
-
Endpoint: The study is terminated after a defined period (e.g., 40 days) or when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated and compared between groups.[6]
Conclusion and Future Directions
This compound demonstrates potent anti-tumor activity, particularly against hematological malignancies, in both in vitro and in vivo models.[2][3] Its mechanism of action, involving the inhibition of protein synthesis and induction of apoptosis, makes it a compelling candidate for further investigation.[9] While early clinical trials in solid tumors were not successful due to a lack of objective tumor regression and toxicity, its efficacy in preclinical models of leukemia and myeloma suggests a potential therapeutic niche.[1][2][17] Further research into combination therapies, potentially with agents that have complementary mechanisms of action, may enhance its therapeutic index and overcome resistance.[1] The development of novel drug delivery systems could also help to mitigate systemic toxicity and improve bioavailability.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (-)-Bruceantin's Anticancer Efficacy: A Comparative Guide for Researchers
An objective analysis of (-)-Bruceantin's performance across multiple cancer cell lines, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.
This compound, a natural quassinoid compound isolated from Brucea antidysenterica, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a cross-validated comparison of its activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound
This compound exhibits potent anti-proliferative activity across a range of hematological and solid tumor cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), demonstrates a broad spectrum of action, with particular potency observed in leukemia and multiple myeloma cell lines. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | 13 | [1] |
| U266 | Multiple Myeloma | 49 | [1] |
| H929 | Multiple Myeloma | 115 | [1] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 | [2] |
| BV-173 | Leukemia | < 15 ng/mL (~30 nM) | [1] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL (~30 nM) | [1] |
Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death
This compound exerts its anticancer effects through a primary mechanism of inhibiting protein synthesis, which in turn triggers a cascade of events leading to programmed cell death (apoptosis).[3][4][5][6] This multifaceted mechanism involves the modulation of key signaling pathways critical for cancer cell survival and proliferation.
Key Mechanistic Features:
-
Inhibition of Protein Synthesis: this compound is a potent inhibitor of the elongation step of translation on the eukaryotic 80S ribosome.[7] This leads to a rapid depletion of short-lived oncoproteins, such as c-Myc, which are crucial for cancer cell growth.[4][5][7]
-
Induction of Apoptosis: The compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][6] This involves the activation of caspases, key enzymes in the apoptotic cascade.[1][5]
-
Mitochondrial Dysfunction: this compound induces a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, a critical step in initiating apoptosis.[1][5]
-
Modulation of Signaling Pathways:
-
c-MYC Downregulation: A consistent finding across multiple studies is the downregulation of the c-MYC oncogene, which plays a central role in cell proliferation and survival.[4][5]
-
Notch Pathway Inhibition: In multiple myeloma cancer stem cells, this compound's anti-proliferative effects have been linked to the modulation of the Notch signaling pathway.[2][7][8]
-
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of findings, detailed experimental protocols are provided for key assays used to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the cytotoxic effects of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.[4] Include a vehicle control (DMSO concentration not exceeding 0.1%).[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5][9]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample to understand the molecular changes induced by this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as c-Myc, caspases, and PARP.[4]
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[4][9]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Akt, p-Akt, Caspase-3, PARP, β-actin) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[9]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by centrifugation and wash with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI solution according to the manufacturer's instructions.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
The following diagram outlines the general experimental workflow for evaluating the in vitro efficacy of this compound.
Conclusion
This compound consistently demonstrates potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines, particularly in hematological malignancies. Its primary mechanism of action, the inhibition of protein synthesis leading to the downregulation of key oncoproteins like c-Myc, provides a strong rationale for its therapeutic potential. The provided data and protocols offer a framework for researchers to further investigate and cross-validate the efficacy of this compound in diverse cancer models, ultimately contributing to the development of novel anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to (-)-Bruceantin and Bruceine D in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bruceantin and Bruceine D are two prominent quassinoids isolated from the plant Brucea javanica. Both natural compounds have garnered significant attention in oncological research for their potent cytotoxic effects against a variety of cancer cell lines. While they share a common origin and classification, their mechanisms of action and efficacy profiles exhibit notable differences. This guide provides a comprehensive, data-driven comparison of this compound and Bruceine D to aid researchers in their exploration of these potential anticancer agents.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Bruceine D across various cancer cell lines, offering a quantitative comparison of their potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| RPMI 8226 | Multiple Myeloma | ~13 nM[1][2] |
| U266 | Multiple Myeloma | 49 nM[1][2] |
| H929 | Multiple Myeloma | 115 nM[1][2] |
| BV-173 | Leukemia | < 15 ng/mL[1] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL[1] |
Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Treatment Duration) |
| Hs 578T | Triple-Negative Breast Cancer | 0.71 ± 0.05 µM[3] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 μM[3] |
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/ml (72h)[4] |
| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/ml (72h)[4] |
| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/ml (72h)[4] |
| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/ml (72h)[4] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL[5] |
| H460 | Non-Small Cell Lung Cancer | 0.5 µM (48h)[6] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µM (48h)[6] |
Mechanisms of Action and Signaling Pathways
While both compounds induce apoptosis, their primary molecular targets and the signaling cascades they modulate differ significantly.
This compound: A Potent Inhibitor of Protein Synthesis
The principal mechanism of action for this compound is the potent inhibition of eukaryotic protein synthesis.[7][8] It specifically targets the 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby halting polypeptide chain elongation.[8] This leads to a rapid depletion of short-lived oncoproteins critical for cancer cell survival and proliferation, such as c-Myc.[7][8] The inhibition of protein synthesis ultimately triggers apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.[1]
Bruceine D: A Modulator of Multiple Oncogenic Pathways
Bruceine D exerts its anticancer effects by modulating several key signaling pathways implicated in tumorigenesis.[9] It has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[10] Notably, Bruceine D can inactivate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[10] Furthermore, it has been identified as an inhibitor of the Wnt/β-catenin and Notch signaling pathways by promoting the degradation of β-catenin and subsequently downregulating the Notch ligand, Jagged1.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound and Bruceine D are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Bruceine D for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[12][13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13]
Apoptosis Analysis (Western Blot)
This technique is used to detect and quantify the expression of key proteins involved in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvest and Fixation: Harvest treated and control cells and wash with cold PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[16][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]
Conclusion
This compound and Bruceine D both demonstrate significant potential as anticancer agents, albeit through different primary mechanisms. This compound's potent and specific inhibition of protein synthesis makes it a compelling candidate, particularly for hematological malignancies.[1][2] In contrast, Bruceine D's ability to modulate multiple oncogenic signaling pathways, including PI3K/Akt and Wnt/β-catenin, suggests its potential for broader applications in various cancer types.[9][10][11]
The data presented in this guide highlights the distinct pharmacological profiles of these two quassinoids. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative therapeutic potential and to identify the most promising avenues for their clinical development. This comprehensive comparison serves as a valuable resource for researchers dedicated to advancing novel cancer therapies derived from natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Bruceine D inhibits hepatocellular carcinoma growth by targeting β-catenin/jagged1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Head-to-Head Comparison of (-)-Bruceantin and Vincristine for Cancer Research
For researchers and drug development professionals navigating the landscape of potential anti-cancer therapeutics, this guide offers a detailed comparative analysis of two potent natural compounds: (-)-bruceantin, a quassinoid from Brucea antidysenterica, and vincristine, a vinca alkaloid from the Madagascar periwinkle. This publication objectively evaluates their mechanisms of action, cytotoxic efficacy, and toxicity profiles, supported by experimental data and detailed protocols to aid in preclinical research.
Mechanism of Action: Divergent Pathways to Cell Death
While both this compound and vincristine are potent inducers of apoptosis in cancer cells, they achieve this through fundamentally different molecular mechanisms.
This compound: A Potent Inhibitor of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the ribosome and inhibiting protein synthesis.[1] This leads to a cascade of events culminating in apoptosis, most notably through the downregulation of the oncoprotein c-MYC, a key regulator of cell growth and proliferation.[2][3] The suppression of c-MYC is a critical event that triggers the intrinsic mitochondrial pathway of apoptosis.[2] This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic members (e.g., Bcl-2), leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[4][5] Some studies also suggest the involvement of the p38 MAPK signaling pathway in the cellular response to bruceantin-related compounds.[6]
Vincristine: A Microtubule Destabilizing Agent
Vincristine's anti-cancer activity stems from its ability to disrupt microtubule dynamics, which are essential for mitotic spindle formation during cell division.[7] By binding to tubulin, vincristine inhibits microtubule polymerization, leading to cell cycle arrest in the M-phase (mitosis).[7][8] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7] Key molecular events include the activation of the anaphase-promoting complex/cyclosome (APC/C), leading to the degradation of cyclin B1 and securin, and the subsequent activation of caspases, including caspase-9 and the executioner caspase-3.[9]
Data Presentation: A Comparative Overview of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and vincristine against various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | ~13 nM | [10] |
| U266 | Multiple Myeloma | 49 nM | [10] |
| H929 | Multiple Myeloma | 115 nM | [10] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [10] |
| BV-173 | Leukemia | < 15 ng/mL | [10] |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [10] |
| P-388 | Lymphocytic Leukemia | Variable in vitro | [10] |
| H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L (Bruceine D) | [11] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L (Bruceine D) | [11] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL (Bruceine D) | [3] |
Table 2: Cytotoxicity of Vincristine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SH-SY5Y | Neuroblastoma | 0.1 µM | [9] |
| UKF-NB-3 | Neuroblastoma | Varies, sensitive | [12] |
| HeLa | Cervical Cancer | Varies, sensitive | [13] |
| MCF-7 | Breast Cancer | Varies, less sensitive | [13] |
| 5637 | Bladder Cancer | Varies | [14] |
| A431 | Squamous Cell Carcinoma | Varies | [15] |
In Vivo Efficacy and Toxicity
Both compounds have demonstrated significant anti-tumor activity in preclinical xenograft models. This compound and related compounds have shown efficacy in models of colorectal cancer and osteosarcoma.[16] Vincristine is a standard chemotherapeutic agent used in various in vivo models, including rhabdomyosarcoma and solid tumors.[17][18]
A critical differentiating factor is their toxicity profiles. The dose-limiting toxicity of vincristine is peripheral neuropathy, which can be severe and debilitating. While this compound has shown anti-tumor responses in the absence of overt toxicity in some preclinical models, further comprehensive toxicology studies are required.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-analysis of (-)-Bruceantin Clinical Trial Data: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Bruceantin's clinical trial performance with alternative treatments, supported by available experimental data from early-stage trials. While a formal meta-analysis is precluded by the limited number of historical clinical studies, this guide synthesizes the existing data to offer a comprehensive overview.
This compound, a natural quassinoid isolated from Brucea antidysenterica, demonstrated notable antineoplastic activity in preclinical models, leading to its investigation in Phase I and II clinical trials in the early 1980s.[1][2] However, these trials were ultimately terminated due to a lack of significant tumor regression and the presence of severe, dose-limiting toxicities.[1][2] Despite its initial clinical failure, recent research has renewed interest in this compound, particularly for hematological malignancies, owing to a deeper understanding of its mechanism of action.[3][4]
Clinical Trial Data Summary
The primary clinical evaluations of this compound focused on metastatic breast cancer and advanced malignant melanoma.[1][5][6] The tables below summarize the available quantitative data from these Phase II trials and compare it with the standard-of-care chemotherapies used at the time.
Table 1: Comparison of this compound in Metastatic Breast Cancer
| Treatment | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| This compound | 15 | 0% | 0 | 0 | 2 |
| CMF Chemotherapy (Cyclophosphamide, Methotrexate, 5-Fluorouracil) | - | Typical response rates in the era were 40-50% | - | - | - |
Data for CMF is representative of the era and not from a direct comparator arm in the this compound trial.[1]
In a Phase II trial involving 15 patients with refractory metastatic breast cancer who had received extensive prior therapy, this compound showed no complete or partial responses.[5] Only two patients exhibited stable disease.[5] This contrasted sharply with the expected response rates of standard combination chemotherapy of the time.[1] Severe nonhematologic toxicities, including nausea, vomiting, mild hypotension, and fever, were frequently observed.[5]
Table 2: Comparison of this compound in Advanced Malignant Melanoma
| Treatment | Number of Patients | Objective Response Rate (ORR) |
| This compound | 22 | 9% |
| Dacarbazine (DTIC) | - | Typical response rates in the era were 15-25% |
Data for Dacarbazine is representative of the era and not from a direct comparator arm in the this compound trial.[1]
Mechanism of Action: A Renewed Perspective
Despite its clinical setbacks in solid tumors, the potent cytotoxic mechanism of this compound continues to be an area of active research. Its primary mechanism is the inhibition of protein synthesis by targeting the peptidyl transferase center of the 60S ribosomal subunit, which halts the elongation step of translation.[1][7] This leads to a cascade of downstream events culminating in apoptosis.[1][3]
Key aspects of its mechanism of action include:
-
Downregulation of c-Myc: this compound has been shown to significantly down-regulate the expression of the c-Myc oncoprotein, a critical transcription factor in cell proliferation and growth.[1][4][8]
-
Induction of Apoptosis: The compound induces programmed cell death through the activation of the caspase signaling pathway and by causing mitochondrial dysfunction, leading to the release of cytochrome c.[1][3][4][8]
These mechanisms suggest potential efficacy in hematological malignancies, where c-Myc is often a key driver.[3][4]
Experimental Protocols
The characterization of this compound's activity relies on several key experimental methodologies.
1. Protein Synthesis Inhibition Assay
This assay measures the rate of global protein synthesis in cells.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Labeling: L-homopropargylglycine (HPG), an amino acid analog containing an alkyne group, is added to the culture medium. HPG is incorporated into newly synthesized proteins.
-
Lysis and Detection: Cells are lysed, and the incorporated HPG is detected via a click chemistry reaction with a fluorescent azide, allowing for quantification by fluorescence measurement.[7]
2. Apoptosis Analysis via Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified period.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI (which enters cells with compromised membranes).
-
Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI/DAPI negative, while late apoptotic/necrotic cells are positive for both stains.
3. Immunoblotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression levels.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., c-Myc, Bcl-2, Bax, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Conclusion and Future Directions
The clinical development of this compound was halted due to its failure to demonstrate sufficient efficacy and an acceptable safety profile in patients with metastatic breast cancer and malignant melanoma when compared to the standard treatments of the early 1980s.[1] However, a more nuanced understanding of its mechanism of action, particularly its potent inhibition of protein synthesis and downregulation of c-Myc, has spurred renewed interest in its potential application for hematological malignancies.[4] Preclinical studies have shown promising activity in leukemia, lymphoma, and myeloma cell lines.[4][9] Future research should focus on exploring this compound in these cancer types, potentially in combination with other agents, and on developing strategies to mitigate its toxicity and improve its therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruceantin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of bruceantin in metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (-)-Bruceantin Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of (-)-Bruceantin and its analogs. This compound, a quassinoid isolated from Brucea javanica, and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. Their primary mechanism of action involves the potent inhibition of protein synthesis, leading to the induction of apoptosis and modulation of key oncogenic signaling pathways. This document summarizes key experimental data, details the methodologies for crucial experiments, and provides visual representations of the underlying biological processes to support further research and development in this area.
Comparative Efficacy of this compound and its Analogs
The cytotoxic potential of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the available IC50 values for this compound and its prominent analogs, Brusatol, Bruceine A, and Bruceine D.
| Compound | Cancer Type | Cell Line | IC50 (nM) |
| This compound | Multiple Myeloma | RPMI 8226 | 13[1] |
| Multiple Myeloma | U266 | 49[1] | |
| Multiple Myeloma | H929 | 115[1] | |
| Leukemia | BV-173 | < 15 ng/mL | |
| Burkitt's Lymphoma | Daudi | < 15 ng/mL | |
| Brusatol | Pancreatic Cancer | MIA PaCa-2 | 781[2] |
| Bruceine A | - | - | - |
| Bruceine D | Non-Small Cell Lung Cancer | H460 | Data not available in the provided search results |
Note: Data for some analogs and specific cell lines were not available in the provided search results. The table will be updated as more comparative studies become available.
Key Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anti-cancer effects through a multi-faceted approach, primarily by inhibiting protein synthesis and modulating critical signaling pathways that govern cancer cell proliferation and survival.[3][4]
A primary mechanism is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.[1] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[1] Furthermore, these compounds have been shown to downregulate the expression of key oncoproteins such as c-Myc.[1] Brusatol, another well-studied analog, has been shown to target the PI3K/AKT/mTOR and Keap1/NRF2 signaling pathways.[4]
Below are diagrams illustrating the key signaling pathways affected by this compound and its analogs.
Caption: this compound induced apoptotic signaling pathway.
Caption: General experimental workflow for efficacy assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
Cell Viability and Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the apoptotic pathway.[9][10]
-
Cell Lysis and Protein Extraction: Following treatment with the this compound analogs, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay to ensure equal loading of protein for each sample.[11]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the apoptosis markers of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.[9][10]
-
Secondary Antibody Incubation and Detection: Wash the membrane to remove unbound primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system or X-ray film.[11]
-
Data Analysis: Perform densitometric analysis of the protein bands to quantify the relative expression levels. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[12]
In Vivo Tumor Xenograft Model
In vivo xenograft models are essential for evaluating the therapeutic efficacy and potential toxicity of anti-cancer compounds in a living organism.[13][14][15]
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[14][16]
-
Tumor Growth and Treatment Initiation: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer the this compound analogs and a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[14] Monitor the body weight of the mice as an indicator of systemic toxicity.[14]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, and biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Bruceantin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: (-)-Bruceantin is a potent cytotoxic and antineoplastic agent that must be handled with extreme care.[1][2][3] All waste generated from its use is considered hazardous and requires specialized disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential guidance for the proper disposal of this compound and related contaminated materials. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling or disposal.[4][5]
Operational Plan: Waste Segregation and Handling
Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[4][6] Proper segregation of waste at the point of generation is critical.[6] Never mix this compound waste with regular laboratory trash or other chemical waste streams.[2][5]
Personal Protective Equipment (PPE): When handling this compound waste, appropriate PPE is mandatory. This includes double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[3][6][7] All handling of waste should be performed within a certified chemical fume hood to prevent aerosol formation and inhalation.[6][8]
Disposal Procedures for this compound Waste
The following table summarizes the disposal procedures for different types of waste contaminated with this compound.
| Waste Type | Disposal Container and Procedure | Key Considerations |
| Unused/Expired Solid this compound | Dispose of as bulk hazardous chemical waste in its original, clearly labeled container or a sealed, compatible hazardous waste container.[1][6] This is often a special black RCRA container.[2] | Do not mix with other chemical waste.[6] Follow your institution's chemical waste pickup procedures.[9] |
| Liquid Waste (e.g., stock solutions, cell culture media) | Collect in a leak-proof, sealed container clearly labeled as "Hazardous Waste: this compound".[9] For larger volumes, an absorbent material may be required before sealing.[9] | DO NOT dispose of liquid this compound waste down the drain.[4][9] |
| Contaminated Sharps (needles, syringes, etc.) | Place immediately into a designated, puncture-resistant sharps container for cytotoxic/chemotherapy waste.[1][10] These are often yellow and labeled "Chemo Sharps".[10] | Do not recap needles.[2] If a syringe contains residual liquid, it should be disposed of as bulk hazardous waste, not in a sharps container.[2] |
| Contaminated Labware (pipette tips, tubes, flasks) | Place in a clearly labeled, leak-proof container or bag designated for cytotoxic waste.[1][6] These are often yellow chemotherapy waste bags.[9][10] | Seal the container/bag when it is three-quarters full to prevent spills.[4] |
| Contaminated PPE (gloves, gown, etc.) | Dispose of in a designated chemotherapy waste container (e.g., yellow bag) immediately after use.[4][7][10] | Carefully remove PPE to avoid cross-contamination.[4] |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, sand) and collect all materials into a designated cytotoxic waste container.[5][6] | Decontaminate the spill area thoroughly after cleanup.[3] |
Experimental Protocols
Standard laboratory practice dictates that potent cytotoxic compounds like this compound are not neutralized or treated for disposal within the lab. The established and safest protocol is the segregation and collection of all waste for pickup and disposal by a licensed hazardous waste management facility.
Surface Decontamination Protocol:
This protocol should be followed for cleaning surfaces that may have come into contact with this compound.
-
Preparation: Don all required PPE (double gloves, gown, eye protection).
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the surface in one direction, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[4]
-
Rinsing: Moisten a new wipe with sterile water and wipe the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.[4]
-
Final Decontamination: Using a new wipe moistened with 70% isopropyl alcohol, wipe the surface again with the same technique. Allow the surface to air dry completely.[4]
-
PPE Disposal: Carefully remove and dispose of all PPE as cytotoxic waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uri.edu [web.uri.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwyo.edu [uwyo.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling (-)-Bruceantin
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like (-)-Bruceantin is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures to foster a secure laboratory environment.
While some suppliers may classify this compound as a non-hazardous substance, its potent cytotoxic and antineoplastic properties warrant handling it with the utmost care, similar to other cytotoxic compounds[1][2]. It is crucial to avoid inhalation and contact with skin and eyes[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Wear double chemotherapy gloves for maximum protection[2]. Chemical-resistant gloves are essential[1]. |
| Eye Protection | Use chemical safety goggles or safety glasses with side shields[1][2]. |
| Body Protection | A standard lab coat should be worn at all times[1]. |
| Respiratory Protection | Handle this compound in a well-ventilated area, avoiding the formation of dust and aerosols[2][3]. A NIOSH-approved respirator is recommended if these conditions cannot be met[2]. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental responsibility.
Engineering Controls:
Spill Management:
-
Wear full personal protective equipment before addressing the spill[2][3].
-
For liquid spills, use an absorbent material to contain them. For solid spills, gently cover with a damp absorbent pad to prevent dust from becoming airborne[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[2][3].
Waste Disposal:
-
Due to its nature as an antineoplastic agent, all this compound waste, including unused solid compound and contaminated materials, must be treated as hazardous chemical waste[1][2].
-
Collect solid waste and contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed hazardous waste container[1].
-
Aqueous solutions containing this compound should be collected as hazardous chemical waste and should not be poured down the drain[1].
-
Dispose of all waste in accordance with federal, state, and local regulations[1][3].
First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[2][3]. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water and remove contaminated clothing. Call a physician[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR)[2][3]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][3]. |
Storage Recommendations
Proper storage is vital to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year | |
| Data sourced from a supplier's product data sheet[1]. |
PPE Selection and Use Workflow
The following diagram outlines the logical workflow for the selection and use of personal protective equipment when handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
